5-Methoxyanthranilic acid HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYJEEJZNNXJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575796 | |
| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-70-8 | |
| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies of a Key Pharmaceutical Intermediate
For Immediate Release
This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data on its chemical properties, structure, and experimental protocols, including its role as a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.
Core Chemical Properties and Structure
5-Methoxyanthranilic acid HCl, also known as 2-amino-5-methoxybenzoic acid hydrochloride, is a substituted aromatic amino acid derivative. Its chemical structure consists of a benzene ring functionalized with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 2, and 5, respectively. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile.
The fundamental chemical and physical properties of 5-Methoxyanthranilic acid and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | 5-Methoxyanthranilic Acid | This compound |
| Alternate Names | 2-Amino-5-methoxybenzoic acid | 2-Amino-5-methoxy-benzoic acid hydrochloride[1] |
| CAS Number | 6705-03-9 | 1882-70-8[1] |
| Molecular Formula | C₈H₉NO₃[1] | C₈H₉NO₃·HCl[1] |
| Molecular Weight | 167.16 g/mol [2] | 203.62 g/mol [1] |
| Melting Point | 148-152 °C[2] | 209-210 °C (with decomposition)[3] |
| Boiling Point | > 100 °C (of a solution)[4] | Not readily available |
| Density | Not readily available | 1.2 g/cm³ at 25 °C (of a solution)[4] |
| Solubility | Slightly soluble in methanol.[3] Log₁₀ of water solubility (mol/L) has been referenced but the specific value is not readily available in the public domain.[5] | Quantitative solubility data in water and common organic solvents is not readily available in the public domain. |
| pKa | Referenced in the IUPAC Digitized pKa Dataset, but the specific value is not readily available in the public domain.[6] | Not readily available in the public domain. |
| Purity | Typically available at ≥97% purity.[2] | Typically available at 97% purity.[1] |
Structural Confirmation
The structural arrangement of the functional groups on the benzene ring is confirmed by its IUPAC name, 2-amino-5-methoxybenzoic acid, and its SMILES (Simplified Molecular Input Line Entry System) notation: COc1ccc(N)c(C(=O)O)c1.[2][6]
Figure 1: Chemical structure of 5-Methoxyanthranilic Acid Hydrochloride.
Experimental Protocols
A detailed experimental protocol for the synthesis of the free base, 2-amino-5-methoxybenzoic acid, is well-documented. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.
Synthesis of 2-Amino-5-methoxybenzoic Acid
This synthesis is typically achieved through catalytic hydrogenation.
-
Reactants: 5-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), and Hydrogen gas (H₂).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: 5-Methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for approximately 18 hours.
-
Work-up: Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid.
-
Yield: This method has been reported to produce a high yield of the desired product, around 98%.
Figure 2: Workflow for the synthesis of 2-Amino-5-methoxybenzoic acid.
Preparation of this compound
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the free base, 2-amino-5-methoxybenzoic acid, in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid moieties.
-
Mass Spectrometry (MS): Mass spectral data for the free base is available, providing information on its molecular weight and fragmentation pattern.
Biological Significance and Applications in Drug Development
5-Methoxyanthranilic acid and its derivatives are of significant interest in medicinal chemistry and drug development.
Role as a Pharmaceutical Intermediate
A primary application of 5-Methoxyanthranilic acid is as a key intermediate in the synthesis of Alogliptin. Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a therapeutic target for the management of type 2 diabetes mellitus. The synthesis of Alogliptin involves the use of 2-amino-5-methoxybenzoic acid as a starting material for the construction of the core structure of the drug.
Broader Biological Activities of Anthranilic Acid Derivatives
The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for compounds with a wide array of biological activities. Derivatives of anthranilic acid have been reported to exhibit:
-
Anti-inflammatory and Analgesic Properties
-
Antimicrobial and Antiviral Activity
-
Anticancer Properties
-
5-Lipoxygenase Inhibition
The diverse biological activities of this class of compounds underscore the importance of intermediates like this compound in the discovery and development of new therapeutic agents.
Figure 3: Relationship of 5-Methoxyanthranilic Acid to drug synthesis and therapeutic areas.
Safety and Handling
This compound is classified as a corrosive substance.[4] It may be corrosive to metals and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] It should be stored in a well-ventilated place in a tightly closed, corrosion-resistant container.[4]
Conclusion
References
- 1. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Analysis of 5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyanthranilic acid hydrochloride (HCl), a compound of interest in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Note on the Hydrochloride Salt: The spectroscopic data presented below is primarily for the free base, 5-Methoxyanthranilic acid. The hydrochloride salt will exhibit similar spectroscopic characteristics, with notable and predictable shifts. In NMR spectroscopy, the protonation of the amino group to form the ammonium salt (-NH3+) will lead to a downfield shift of the aromatic protons and the amine protons themselves. The electronic environment of the carbon atoms will also be altered, resulting in shifts in the ¹³C NMR spectrum. In IR spectroscopy, the N-H stretching vibrations of the ammonium salt will appear at a different frequency compared to the primary amine. The mass spectrum of the HCl salt will typically show the mass of the free base after the loss of HCl.
Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Methoxyanthranilic acid is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found for 5-Methoxyanthranilic acid HCl, but expected shifts for the free base in DMSO-d6 are described in the text. |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found for this compound, but expected shifts for the free base in DMSO-d6 are described in the text. |
Note: Specific peak assignments for ¹H and ¹³C NMR of 5-Methoxyanthranilic acid were not available in the searched literature. The expected spectrum would show signals for the three aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The aromatic region would display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not available. Expected characteristic peaks are described below. |
Expected characteristic peaks for 5-Methoxyanthranilic acid would include O-H stretching from the carboxylic acid, N-H stretching from the primary amine, C=O stretching from the carboxylic acid, C-O stretching from the methoxy group and the carboxylic acid, and aromatic C-H and C=C stretching. For the HCl salt, the N-H stretching of the ammonium ion would be observed.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 167 | [M]+, molecular ion of the free base |
| 149 | [M-H₂O]+ |
| 136 | [M-OCH₃]+ |
| 106 | [M-CO₂H - CH₃]+ |
The mass spectrum data corresponds to the free base, 2-amino-5-methoxybenzoic acid.[1][2] The molecular formula of the free base is C₈H₉NO₃ with a molecular weight of approximately 167.16 g/mol .[1][3] The hydrochloride salt has a molecular formula of C₈H₉NO₃·HCl and a molecular weight of 203.62 g/mol .[4]
Experimental Protocols
The following are general methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[5] The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[5]
Infrared (IR) Spectroscopy IR spectra are often obtained using the KBr wafer technique.[1] A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]
Mass Spectrometry (MS) Mass spectra are acquired using an electron ionization (EI) source.[2] The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.[2]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to structural elucidation.
References
Unveiling the Photophysical Profile of 5-Methoxyanthranilic Acid HCl: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive overview of the fluorescent properties of 5-Methoxyanthranilic acid HCl. Due to a lack of specific published data for this particular compound, this document provides a detailed framework for its characterization. It includes the known fluorescent properties of the parent compound, anthranilic acid, as a baseline, and presents detailed experimental protocols for the determination of key fluorescence parameters.
Introduction to this compound
This compound is an aromatic amino acid derivative. Aromatic compounds with electron-donating (methoxy, amino) and electron-withdrawing (carboxylic acid) groups often exhibit fluorescence, a phenomenon with wide-ranging applications in biomedical research and drug development. Understanding the specific fluorescent properties—such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime—is crucial for harnessing its potential as a fluorescent probe or tag.
Fluorescent Properties of the Parent Compound: Anthranilic Acid
| Property | Value | Solvent | Citation |
| Excitation Maximum (λex) | 336 nm | Ethanol | [1][2] |
| Emission Maximum (λem) | 411 nm | Ethanol | [1] |
| Stokes Shift | 75 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (Φf) | 0.43 - 0.59 | Methanol, Ethanol | [3] |
| Fluorescence Lifetime (τf) | 8.6 ns | Phosphate Buffer (pH 7.4) | [4] |
It is critical to note that the substitution of a methoxy group and the presence of an HCl salt in this compound will likely alter these photophysical properties.
Experimental Workflow for Fluorescence Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of the fluorescent properties of a novel compound like this compound.
Detailed Experimental Protocols
The following are generalized protocols for determining the key fluorescent properties of a compound such as this compound.
Determination of Excitation and Emission Spectra
Objective: To determine the optimal wavelengths for excitation and emission.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Absorbance Spectrum:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the solution to identify the wavelength(s) of maximum absorbance (λabs). This provides an initial estimate for the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λabs.
-
Scan a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the fluorometer to the determined λem.
-
Scan a range of shorter wavelengths to record the excitation spectrum. The peak of this spectrum is the excitation maximum (λex). For pure compounds, the excitation spectrum should closely resemble the absorbance spectrum.
-
Determination of Fluorescence Quantum Yield (Φf)
Objective: To determine the efficiency of the fluorescence process using the comparative method.[5][6]
Materials:
-
Solutions of this compound of varying concentrations
-
Solutions of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Methodology:
-
Prepare a Series of Dilutions: Prepare at least five different concentrations of both the sample (X) and the standard (ST) in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.[6]
-
Measure Absorbance: For each solution, measure the absorbance at the excitation wavelength (λex).
-
Measure Fluorescence:
-
Using the same λex, measure the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the gradient (Grad) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the sample and the standard, respectively.[5]
-
Determination of Fluorescence Lifetime (τf)
Objective: To measure the average time the fluorophore spends in the excited state before returning to the ground state.
Materials:
-
Dilute solution of this compound
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.[7]
Methodology:
-
Instrument Setup:
-
The sample is excited with a high-repetition-rate pulsed light source at λex.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.[8]
-
-
Data Acquisition:
-
A histogram of the arrival times of many photons is built up over millions of excitation cycles. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf). The lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
-
Conclusion
While the specific fluorescent properties of this compound remain to be experimentally determined, this guide provides a robust framework for their characterization. By following the detailed protocols for measuring excitation and emission spectra, quantum yield, and fluorescence lifetime, researchers can build a comprehensive photophysical profile of this compound. This information is essential for evaluating its potential in applications such as cellular imaging, bio-sensing, and as a tag in drug delivery systems. The properties of the parent compound, anthranilic acid, suggest that this compound is likely to be a fluorescent molecule, and its detailed characterization is a valuable endeavor for the scientific community.
References
- 1. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 2. Absorption [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 3. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 4. researchgate.net [researchgate.net]
- 5. static.horiba.com [static.horiba.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. horiba.com [horiba.com]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 5-Methoxyanthranilic Acid HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-Methoxyanthranilic acid hydrochloride (HCl) in various organic solvents. As a crucial parameter in drug development and chemical research, understanding the solubility profile of a compound is essential for formulation, process chemistry, and analytical method development. This document outlines standard experimental protocols and presents a logical workflow for systematic solubility screening.
Introduction to 5-Methoxyanthranilic Acid HCl
This compound is an aromatic amino acid derivative. Its chemical structure, possessing both a carboxylic acid and an amino group, along with a methoxy substituent, suggests a degree of polarity that will influence its solubility in different organic solvents. The hydrochloride salt form is generally expected to exhibit higher solubility in polar protic solvents compared to its free base counterpart.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Methanol | CH₃OH | 5.1 | ||||
| Ethanol | C₂H₅OH | 4.3 | ||||
| Isopropanol | C₃H₈O | 3.9 | ||||
| Acetone | C₃H₆O | 5.1 | ||||
| Acetonitrile | C₂H₃N | 5.8 | ||||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the original solubility by taking into account the dilution factor.
Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery. It typically involves dissolving the compound in a stock solvent (like DMSO) and then diluting it into the test solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, high purity)
-
Selected organic solvents
-
96-well microplates (polypropylene)
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mg/mL).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvents.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity or nephelometry of each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Screening.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that requires empirical determination. By following the detailed experimental protocols and logical workflows presented in this guide, researchers and drug development professionals can accurately and efficiently characterize the solubility profile of this compound. This information is invaluable for making informed decisions throughout the research and development process.
5-Methoxyanthranilic Acid Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a chemical compound with applications in synthetic chemistry and potential relevance in pharmaceutical research. This document outlines its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of biologically active molecules.
Core Chemical Data
5-Methoxyanthranilic acid HCl is the hydrochloride salt of 5-Methoxyanthranilic acid. The pertinent chemical data for both the hydrochloride salt and the free base are summarized below for clarity and comparison.
| Property | This compound | 5-Methoxyanthranilic Acid (Free Base) |
| CAS Number | 1882-70-8[1][2] | 6705-03-9[3][4] |
| Molecular Formula | C₈H₉NO₃·HCl[1] | C₈H₉NO₃[3] |
| Molecular Weight | 203.62 g/mol [1] | 167.16 g/mol [3][4] |
| Alternate Names | 2-Amino-5-methoxy-benzoic acid hydrochloride[1] | 2-Amino-5-methoxybenzoic acid[3][4] |
| Appearance | Crystalline Powder (White to yellow to pale orange for the free base) | Not specified, but the free base is a solid |
| Melting Point | Not specified | 148-152 °C |
Synthesis and Preparation
While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in the available literature, a general method for the preparation of related anthranilic acid derivatives involves the acidification of a reaction mixture with concentrated hydrochloric acid to precipitate the final product. This suggests a straightforward synthetic route from the free base or during the final steps of a multi-step synthesis.
A patented process for a related anthranilic acid derivative provides a potential workflow for obtaining the HCl salt.
Experimental Protocol: General Synthesis of an Anthranilic Acid Derivative
This protocol is adapted from a patented method for a related compound and illustrates a general approach.
-
Suspension Preparation : A suspension of the precursor compound (a substituted aminobenzamide) is prepared in an aqueous solution of sodium hydroxide (5-20% by weight).
-
Oxidative Rearrangement : Sodium hypochlorite (10-12% by weight) is added to the suspension at a controlled temperature of 25-30°C.
-
Acidification : The reaction mixture is then cooled to 5-10°C and acidified with concentrated hydrochloric acid to a pH of 1.5-2.0.
-
Isolation : The precipitated product, the anthranilic acid derivative, is collected by filtration.
Applications in Synthetic Chemistry
The primary utility of 5-Methoxyanthranilic acid lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds, many of which have demonstrated significant biological activity.
Key Synthetic Applications:
-
Histamine H3 Receptor Inverse Agonists : The free base, 2-Amino-5-methoxybenzoic acid, is a key starting material in the synthesis of a quinazolinone class of histamine H3 receptor inverse agonists.[5][6]
-
DPP-4 Inhibitors : It is also utilized in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4), which is used in the management of type 2 diabetes.[5][6]
-
Other Heterocyclic Scaffolds : This compound serves as a precursor for various other complex molecules, including substituted isoquinolinonaphthyridines, imidazobenzodiazepines, and pyridoquinazolones.[6]
Biological Activity of Related Compounds
Direct studies on the biological activity of this compound are limited in publicly available research. However, studies on structurally related anthranilic acid derivatives provide insights into the potential pharmacological relevance of this chemical scaffold.
A study on anthranilic acid sulfonamide analogs revealed that a derivative containing a methoxy group exhibited significant superoxide dismutase (SOD) activity, suggesting potential antioxidant properties.[7] It is important to note that this was a more complex derivative and not the title compound.
| Compound Class | Biological Activity Observed | Reference |
| Anthranilic Acid Sulfonamide Analogs | Antioxidant (SOD) activity, Antifungal, Cytotoxic effects | [7] |
| 5-Hydroxyanthranilic Acid Esters | 5-Lipoxygenase inhibition | [8] |
Conclusion
This compound is a chemical compound whose primary significance in the scientific literature is linked to the synthetic utility of its free base form, 5-Methoxyanthranilic acid. As a stable salt, the hydrochloride form is likely useful for storage and handling in synthetic applications. The core value of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules, including those with applications as enzyme inhibitors and receptor modulators. Further research is warranted to explore the direct biological activities of 5-Methoxyanthranilic acid and its salts.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1882-70-8 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]
- 7. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 5-Methoxyanthranilic Acid Hydrochloride in Proteomic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the dynamic field of proteomics, the quest for novel tools and methodologies to enhance protein analysis is perpetual. This technical guide explores the theoretical and potential applications of 5-Methoxyanthranilic acid hydrochloride (5-MeO-AA HCl) in proteomics research. While not yet established as a mainstream reagent, its structural similarity to known matrix-assisted laser desorption/ionization (MALDI) matrices and compounds used in bioconjugation suggests a promising, yet untapped, potential. This document provides a comprehensive overview of its chemical properties, hypothesizes its utility in key proteomic workflows, and presents detailed, albeit theoretical, experimental protocols for its application.
Introduction: The Need for Novel Proteomic Reagents
The comprehensive study of proteins, or proteomics, underpins our understanding of cellular function, disease mechanisms, and the development of novel therapeutics. Mass spectrometry (MS) has become an indispensable tool in this endeavor, enabling the identification, quantification, and characterization of proteins with remarkable sensitivity and accuracy. The success of MS-based proteomics, however, is critically dependent on the reagents used for sample preparation, including matrices for MALDI-MS and chemical agents for protein labeling and cross-linking. The development of new reagents with unique properties can lead to significant advancements in the depth and breadth of proteomic analyses.
5-Methoxyanthranilic acid, a derivative of benzoic acid, possesses chemical features that suggest its potential utility in several areas of proteomics. This guide will delve into these potential applications, providing a theoretical framework and practical, though hypothetical, protocols to encourage further investigation into this promising compound.
Chemical and Physical Properties of 5-Methoxyanthranilic Acid HCl
A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-methoxybenzoic acid hydrochloride | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 6705-03-9 (for the free base) | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO₃ | N/A |
| Molecular Weight | 203.62 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| Structure | N/A | |
| N/A |
Potential Application 1: A Novel Matrix for MALDI-MS
Theoretical Basis:
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique crucial for the mass spectrometric analysis of large biomolecules like peptides and proteins. The choice of matrix is critical for successful analysis, as it must co-crystallize with the analyte and absorb energy from the laser, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation.[4][5] Benzoic acid and cinnamic acid derivatives are common classes of MALDI matrices.[4] 5-Methoxyanthranilic acid, being a substituted benzoic acid, possesses the necessary aromatic system to absorb UV laser energy (typically 337 nm from a nitrogen laser). The methoxy and amino groups can potentially influence its co-crystallization properties with peptides and its proton-donating/accepting ability, which is crucial for ionization.
Hypothetical Advantages:
-
Modified Hydrophobicity: The methoxy group may alter the hydrophobicity of the matrix, potentially improving the analysis of certain classes of peptides or proteins that are not well-suited for currently used matrices.
-
Enhanced Ionization Efficiency: The amino group could act as a proton source or sink, potentially influencing the ionization process and leading to improved signal intensity for specific analytes.
-
Reduced Background Noise: As a novel matrix, it may exhibit a different fragmentation pattern, potentially leading to a cleaner background in the low-mass region of the spectrum.
Proposed Experimental Protocol: MALDI-MS of a Standard Peptide Mix
This protocol outlines a hypothetical experiment to evaluate this compound as a MALDI matrix for peptide analysis.
Materials:
-
This compound
-
Standard peptide mix (e.g., Peptide Mass Standard Kit, SCIEX)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a 50:50 (v/v) mixture of ACN and water containing 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.
-
Analyte Solution Preparation: Reconstitute the standard peptide mix in 0.1% TFA in water to a final concentration of 1 pmol/µL.
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate.
-
Immediately add 1 µL of the analyte solution to the matrix droplet.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range of 700-4000 m/z.
-
Optimize laser power and detector settings to obtain the best signal-to-noise ratio and resolution.
-
Compare the results with those obtained using a standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA).
-
Expected Outcome: Successful detection of the peptides in the standard mix with good resolution and signal intensity would indicate the suitability of this compound as a MALDI matrix.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 3. Proteomics as a tool to gain next level insights into photo-crosslinkable biopolymer modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 5. Plant proteomics methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Mechanism of 5-Methoxyanthranilic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the core principles governing the fluorescence of 5-Methoxyanthranilic acid hydrochloride. The content delves into the theoretical underpinnings of its light-emitting properties, outlines key experimental protocols for its characterization, and presents quantitative data based on analogous compounds to facilitate further research and application in drug development and other scientific fields.
Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer
The fluorescence of 5-Methoxyanthranilic acid and its derivatives is primarily governed by a photophysical process known as Intramolecular Charge Transfer (ICT). This mechanism involves the redistribution of electron density within the molecule upon excitation by light.
In the ground state, the molecule exists in a stable electronic configuration. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy level, creating an excited state. In molecules like 5-Methoxyanthranilic acid, this excited state can have a significantly different electronic distribution compared to the ground state.
The key functional groups responsible for this phenomenon are the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group, positioned ortho to each other on the benzene ring. The methoxy (-OCH₃) group at the 5-position also acts as an electron-donating group, further influencing the electronic properties of the aromatic system.
Upon excitation, there is a transfer of electron density from the electron-rich amino and methoxy groups to the electron-deficient carboxylic acid group. This creates a more polar excited state with a larger dipole moment than the ground state. The relaxation from this ICT state back to the ground state results in the emission of a photon, which is observed as fluorescence. The energy of the emitted photon is lower than the absorbed photon, resulting in a characteristic Stokes shift.
Effect of HCl Salt Formation:
The formation of the hydrochloride salt involves the protonation of the basic amino group to form an ammonium salt (-NH₃⁺Cl⁻). This protonation has a profound effect on the fluorescence properties. The lone pair of electrons on the nitrogen atom, which is crucial for the ICT process, becomes engaged in the bond with the proton. Consequently, the electron-donating ability of the amino group is significantly diminished. This disruption of the ICT mechanism is expected to lead to a significant decrease in fluorescence intensity (quenching) or a substantial blue shift in the emission spectrum compared to the free base form.
Caption: Proposed Intramolecular Charge Transfer (ICT) Mechanism for 5-Methoxyanthranilic Acid.
Spectroscopic Properties
| Property | 5-Methoxyanthranilic Acid (Estimated) | 5-Methoxyanthranilic Acid HCl (Expected) | Reference Compound (Anthranilic Acid) |
| Excitation Maximum (λex) | ~340 - 350 nm | Likely similar to the free base | ~336 nm |
| Emission Maximum (λem) | ~410 - 430 nm | Significant blue-shift or quenched | ~411 nm |
| Stokes Shift | ~70 - 80 nm | Dependent on emission characteristics | ~75 nm |
| Quantum Yield (ΦF) | Moderate to High | Very Low to Negligible | ~0.5 - 0.7 (solvent dependent) |
| Fluorescence Lifetime (τ) | Nanosecond range (e.g., 5-15 ns) | Shorter lifetime or non-fluorescent | ~8 - 10 ns (solvent dependent) |
Factors Influencing Fluorescence
The fluorescence of 5-Methoxyanthranilic acid is highly sensitive to its local environment. Key factors that can modulate its emission properties include:
-
Solvent Polarity: The ICT nature of the excited state means that polar solvents can stabilize this state to a greater extent than the ground state. This typically leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.
-
pH: As discussed, the protonation state of the amino and carboxylic acid groups is critical. In acidic solutions (low pH), the amino group is protonated, disrupting the ICT and quenching fluorescence. In alkaline solutions (high pH), the carboxylic acid group is deprotonated to a carboxylate, which can also influence the electronic structure and, consequently, the fluorescence.
-
Presence of Quenchers: Certain ions and molecules can act as quenchers, deactivating the excited state through non-radiative pathways. For the HCl salt, the chloride ion itself could potentially act as a collisional quencher, further reducing fluorescence intensity.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the preparation of the hydrochloride salt from the free acid.
Materials:
-
5-Methoxyanthranilic acid
-
Anhydrous diethyl ether (or other suitable anhydrous, non-polar solvent)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 5-Methoxyanthranilic acid in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the product under vacuum to obtain the final this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield relative to a well-characterized standard.
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a solution of anthranilic acid in a specified solvent).
-
Spectroscopic grade solvent (e.g., ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Caption: Experimental Workflow for Relative Fluorescence Quantum Yield Determination.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol provides a general outline for measuring the fluorescence lifetime.
Materials:
-
This compound solution
-
TCSPC instrument, including:
-
Pulsed light source (e.g., picosecond laser diode)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., PMT or SPAD)
-
Timing electronics (TAC or TDC)
-
Data acquisition and analysis software
-
Procedure:
-
Instrument Setup:
-
Select an excitation wavelength that is strongly absorbed by the sample.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Adjust the instrument parameters (e.g., laser repetition rate, detector voltage) to optimize signal collection.
-
-
Sample Preparation: Prepare a dilute solution of the sample to avoid aggregation and inner filter effects.
-
Data Acquisition:
-
Acquire the fluorescence decay profile by collecting single-photon events over a sufficient period to build up a statistically significant histogram of photon arrival times relative to the excitation pulse.
-
Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.
-
Fit the decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ).
-
Caption: Experimental Workflow for Fluorescence Lifetime Measurement using TCSPC.
Conclusion
The fluorescence of 5-Methoxyanthranilic acid is a complex phenomenon driven by intramolecular charge transfer, making it highly sensitive to its molecular structure and environment. The formation of the hydrochloride salt is predicted to significantly alter its fluorescent properties, likely leading to quenching due to the protonation of the amino group and the disruption of the ICT mechanism. While specific experimental data for this compound is limited, the theoretical framework and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its photophysical properties. Such studies are crucial for unlocking the potential of this and similar molecules as fluorescent probes and functional components in various scientific and biomedical applications. Further experimental work is necessary to precisely quantify the spectroscopic parameters of the HCl salt and to fully elucidate the dynamics of its excited states.
Unveiling 5-Methoxyanthranilic Acid HCl: A Technical Comparison of Theoretical Predictions and Experimental Observations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of 5-Methoxyanthranilic acid hydrochloride, a compound of interest in pharmaceutical research. By juxtaposing theoretically predicted properties with experimentally determined data, this document offers a critical evaluation of computational models and a thorough characterization of the molecule. This guide delves into its physicochemical properties, spectroscopic signatures, and potential biological relevance, presenting a valuable resource for those engaged in drug discovery and development.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparison of the theoretical and experimental values for key properties of 5-Methoxyanthranilic acid and its hydrochloride salt.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties
| Property | Theoretical Value | Experimental Value |
| Molecular Weight ( g/mol ) | 167.16 (Free Base)[1][2][3][4] | 203.62 (HCl Salt)[5] |
| Melting Point (°C) | Not available | 148-152 (Free Base) |
| LogP | 0.9756 (Free Base)[4] | Not available |
| pKa | Not available | Not available |
| Solubility | Not available | Moderately soluble in water (Free Base)[6] |
Spectroscopic Analysis: Fingerprinting the Molecule
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. This section compares the predicted and experimental spectral data for 5-Methoxyanthranilic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule's bonds, offering insights into its functional groups.
Table 2: Comparison of Predicted and Experimental IR Spectral Data (Free Base)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Not available | Broad, ~2500-3300 |
| C=O Stretch (Carboxylic Acid) | Not available | ~1680-1720 |
| N-H Stretch (Amine) | Not available | ~3300-3500 |
| C-O Stretch (Ether) | Not available | ~1250 |
| Aromatic C-H Stretch | Not available | ~3000-3100 |
Note: Specific predicted IR peak positions for 5-Methoxyanthranilic acid were not found. The experimental values are typical ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Table 3: Comparison of Predicted and Experimental NMR Spectral Data (Free Base)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| Aromatic Protons | Not available | 6.5 - 7.5 |
| Methoxy Protons (-OCH₃) | Not available | ~3.8 |
| Amine Protons (-NH₂) | Not available | Broad, variable |
| Carboxylic Acid Proton (-COOH) | Not available | Broad, >10 |
| ¹³C NMR | ||
| Carbonyl Carbon (C=O) | Not available | ~170 |
| Aromatic Carbons | Not available | 110 - 150 |
| Methoxy Carbon (-OCH₃) | Not available | ~55 |
Note: Detailed predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxyanthranilic acid were not available in the searched literature. The experimental values are approximate ranges based on the spectra of the free base and related compounds.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 4: Comparison of Predicted and Experimental UV-Vis Spectral Data (Free Base)
| λmax (nm) | Predicted Value | Experimental Value |
| Primary Absorption Band | Not available | ~240-250 and ~330-340 |
Note: A specific predicted UV-Vis spectrum was not found. The experimental values are based on the UV-Vis spectrum of the free base.
Biological Significance: Potential Involvement in Signaling Pathways
Anthranilic acid and its derivatives have garnered attention in medicinal chemistry for their diverse biological activities.[7] These compounds have been reported to modulate various signaling pathways implicated in a range of diseases, including cancer.
Derivatives of anthranilic acid have been shown to act as:
-
Inducers of apoptosis: A programmed cell death mechanism that is often dysregulated in cancer.[8][9]
-
Inhibitors of the Hedgehog signaling pathway: A crucial pathway in embryonic development that, when aberrantly activated in adults, can contribute to the development and progression of certain cancers.[8][9][10]
-
Inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway: A key signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in cancer.[8][11]
While these findings are promising for the broader class of anthranilic acid derivatives, specific studies on the biological activity and signaling pathway modulation of 5-Methoxyanthranilic acid HCl are limited in the currently available literature. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.
Experimental Methodologies
The following sections outline the general experimental protocols for the characterization techniques discussed in this guide.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for formulation development and understanding its behavior in biological systems.
Spectroscopic Analysis
A common method for preparing solid samples for IR analysis is the KBr pellet method.
Proper sample preparation is critical for obtaining high-quality NMR spectra.
UV-Vis spectroscopy is typically performed on dilute solutions.
Conclusion
This technical guide has provided a comparative overview of the theoretical and experimental properties of this compound. While computational tools offer valuable predictions for properties like molecular weight and logP, experimental data remains indispensable for accurate characterization, particularly for properties like melting point and spectroscopic signatures. The involvement of the broader class of anthranilic acid derivatives in key cancer-related signaling pathways highlights the potential of this compound as a subject for further investigation in drug discovery. The provided experimental workflows serve as a practical guide for researchers undertaking the characterization of this and similar compounds. Further studies are required to obtain a complete experimental dataset for the hydrochloride salt and to elucidate the specific biological activities and mechanisms of action of this promising molecule.
References
- 1. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyanthranilic acid [webbook.nist.gov]
- 3. 5-Methoxyanthranilic acid [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Methoxyanthranilic Acid HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, creating novel biological tools, and developing new materials. 5-Methoxyanthranilic acid, an analogue of the fluorescent amino acid anthranilic acid, offers a unique building block for solid-phase peptide synthesis (SPPS). Its intrinsic fluorescence makes it a valuable tool for labeling peptides for various applications, including fluorescence microscopy, FRET studies, and binding assays. This document provides detailed application notes and protocols for the successful incorporation of 5-Methoxyanthranilic acid HCl into peptides using standard Fmoc-based SPPS.
Anthranilic acid and its derivatives are known to be useful in creating conformationally constrained cyclic peptides and peptidomimetics. The methoxy group on the 5-position is expected to modulate the fluorescent properties of the parent anthranilic acid molecule, making it a potentially valuable probe for studying peptide structure and function.
Key Applications
The incorporation of 5-Methoxyanthranilic acid into a peptide sequence can serve several purposes:
-
Fluorescent Labeling: Peptides containing 5-Methoxyanthranilic acid can be used as fluorescent probes to study peptide-protein interactions, cellular localization, and enzyme kinetics.
-
Structural Modification: The rigid aromatic structure of 5-Methoxyanthranilic acid can be used to introduce conformational constraints into a peptide backbone, which can enhance biological activity and stability.
-
Drug Development: The unique properties of this unnatural amino acid can be exploited to develop novel peptide-based therapeutics with improved pharmacological profiles.
Data Presentation
While specific quantitative data for the coupling efficiency of 5-Methoxyanthranilic acid in SPPS is not extensively reported in the literature, the following table provides expected outcomes based on the coupling of similar non-natural amino acids. Actual yields may vary depending on the peptide sequence, resin, and coupling conditions.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >90% | Can be sequence-dependent. Double coupling may be required for difficult sequences. |
| Deprotection Efficiency | >99% | Standard 20% piperidine in DMF is effective. |
| Final Peptide Purity (Crude) | 60-80% | Highly dependent on the length and sequence of the peptide. |
Fluorescent Properties (Estimated)
Based on the known fluorescent properties of anthranilic acid, the following are the estimated excitation and emission maxima for peptides incorporating 5-Methoxyanthranilic acid.
| Fluorophore | Estimated Excitation Max (nm) | Estimated Emission Max (nm) |
| 5-Methoxyanthranilic acid | 340 - 350 | 415 - 425 |
Note: The actual spectral properties should be determined experimentally for each specific peptide.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a 5-Methoxyanthranilic acid residue using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/w/v) or a suitable alternative.
-
Cold diethyl ether
Protocol 1: Handling of this compound
The hydrochloride salt of 5-Methoxyanthranilic acid must be neutralized to the free amine before it can be used in the coupling reaction.
Caption: Workflow for the neutralization and activation of this compound.
-
Dissolution: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in DMF.
-
Neutralization: Add DIPEA (2 equivalents) to the solution and mix for 1-2 minutes. This will neutralize the hydrochloride salt, forming the free amine.
-
Activation: Add HBTU (1.5 equivalents) to the neutralized solution and allow it to pre-activate for 5-10 minutes before adding it to the deprotected resin.
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids, pre-activate with HBTU/HOBt and DIPEA in DMF for 5-10 minutes before adding to the resin.
-
For this compound, follow Protocol 1 for neutralization and activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2, step 2).
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM and methanol, and then dry the resin under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the potential steric hindrance of 5-Methoxyanthranilic acid, longer coupling times or double coupling may be necessary. Using a more potent coupling reagent such as HATU may also improve efficiency.
-
Handling of HCl Salt: It is crucial to ensure complete neutralization of the hydrochloride salt before the activation and coupling steps to achieve high coupling efficiency.
-
Fluorescence Quenching: The fluorescence of the 5-Methoxyanthranilic acid residue may be sensitive to its local environment within the peptide and the solvent. It is advisable to characterize the fluorescent properties of the final purified peptide in the desired buffer.
-
Cleavage: The choice of cleavage cocktail should be compatible with all protecting groups on the peptide. For peptides containing sensitive residues like tryptophan or cysteine, a scavenger-rich cocktail is essential.
By following these protocols and considerations, researchers can successfully incorporate 5-Methoxyanthranilic acid into their peptide of interest and leverage its unique properties for a wide range of applications in chemical biology and drug discovery.
Application Notes: 5-Methoxyanthranilic Acid HCl as a Novel Fluorescent Label for Proteins
Introduction
5-Methoxyanthranilic acid is a fluorescent molecule that possesses a reactive carboxylic acid group, making it a potential candidate for covalently labeling proteins. This document provides a hypothetical application framework for its use as a fluorescent probe for protein tracking and analysis. The protocols outlined are based on standard bioconjugation chemistries, specifically the activation of the carboxylic acid on 5-Methoxyanthranilic acid for reaction with primary amines on a target protein.
Principle of Application
The primary amine of lysine residues and the N-terminus of proteins can be targeted for labeling by activating the carboxylic acid of 5-Methoxyanthranilic acid. This is commonly achieved through the use of carbodiimide chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated label can then efficiently react with primary amines on the protein to form a stable amide bond, covalently attaching the fluorescent probe.
Physicochemical and Spectroscopic Properties
The following table summarizes the key properties of 5-Methoxyanthranilic acid and the parent fluorophore, anthranilic acid. The spectroscopic data for anthranilic acid is used as an approximation for the conjugated label.[1]
| Property | Value | Reference |
| Chemical Formula | C8H9NO3 · HCl | |
| Molecular Weight | 203.62 g/mol | [2][3] |
| Excitation Maximum (λex) | ~336 nm | [1] |
| Emission Maximum (λem) | ~411 nm | [1] |
| Stokes Shift | ~75 nm | [1] |
| Reactive Group | Carboxylic Acid | |
| Target Residues | Lysine, N-terminus |
Experimental Workflow for Protein Labeling
The overall workflow for labeling a protein of interest (POI) with 5-Methoxyanthranilic acid involves activation of the label, conjugation to the protein, and subsequent purification of the labeled protein.
Caption: Workflow for protein labeling with 5-Methoxyanthranilic acid.
Detailed Protocols
Materials and Reagents:
-
5-Methoxyanthranilic acid HCl
-
Protein of interest (POI) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Protocol 1: Activation of 5-Methoxyanthranilic Acid
-
Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, combine 10 µL of the 5-Methoxyanthranilic acid stock solution with 10 µL of EDC stock solution and 10 µL of NHS stock solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the NHS-ester activated label.
Protocol 2: Protein Conjugation
-
To your protein solution (e.g., 1 mL of a 2 mg/mL solution), add the freshly prepared activated 5-Methoxyanthranilic acid solution. The molar ratio of label to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the label is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
Protocol 3: Purification of the Labeled Protein
-
Equilibrate a desalting or size-exclusion chromatography column with Conjugation Buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled protein with Conjugation Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted label molecules will be retained.
-
Collect the fractions containing the labeled protein. The presence of the protein can be monitored by absorbance at 280 nm, and the incorporation of the label can be confirmed by measuring the absorbance at the excitation maximum of the fluorophore (~336 nm).
Application Example: In Vitro Binding Assay
A potential application for a protein labeled with 5-Methoxyanthranilic acid is in a fluorescence-based binding assay. For example, the binding of a labeled protein to a putative binding partner could be monitored by changes in the fluorescence signal, such as an increase in fluorescence polarization or a change in fluorescence intensity.
Caption: A schematic for a fluorescence-based protein binding assay.
Conclusion
While not a commonly cited fluorescent label, the chemical structure of 5-Methoxyanthranilic acid suggests its potential for use in protein labeling through standard bioconjugation techniques. The protocols provided here offer a starting point for researchers interested in exploring its utility as a fluorescent probe. Optimization of the labeling conditions and characterization of the photophysical properties of the protein-conjugate will be necessary for specific applications.
References
Application Note: Purification of 5-Methoxyanthranilic Acid Hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Methoxyanthranilic acid hydrochloride (HCl) via recrystallization. This method is designed to enhance the purity of the compound by removing impurities that may be present after synthesis.
Introduction
5-Methoxyanthranilic acid is a substituted anthranilic acid derivative. Its hydrochloride salt is often the form used in various research and development applications. Ensuring the high purity of this compound is critical for obtaining reliable and reproducible results in downstream processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the solvent.
This application note details the selection of an appropriate solvent system, a step-by-step recrystallization procedure, and important safety considerations.
Data Presentation
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on the chemical nature of 5-Methoxyanthranilic acid HCl and general principles for similar aromatic carboxylic acids, the following solvents are recommended for initial screening. The quantitative solubility data presented below is estimated and should be confirmed experimentally for the specific batch of this compound being purified.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Comments |
| Deionized Water | ~10-15 | High | Good for forming well-defined crystals. |
| Ethanol | Moderate | High | May require the addition of an anti-solvent like water. |
| Methanol | High | Very High | High solubility may lead to lower recovery. |
| Ethanol/Water (e.g., 9:1 v/v) | Low-Moderate | High | A common and effective mixed-solvent system for this class of compounds. Allows for fine-tuning of solubility. |
| Acetic Acid/Water | Moderate | High | Can be effective but requires thorough drying to remove residual acetic acid. |
Note: It is highly recommended to perform small-scale solubility tests with the specific batch of this compound to identify the optimal solvent system and to maximize the yield and purity of the final product.
Experimental Protocol
This protocol outlines the general procedure for the recrystallization of this compound. It is based on established methods for the purification of similar aromatic carboxylic acids.[1]
Materials and Equipment:
-
Impure this compound
-
Chosen recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
pH paper or pH meter
-
Activated carbon (optional, for removing colored impurities)
-
Nitrogen gas source (optional, to prevent oxidation)
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent (e.g., 9:1 ethanol/water) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate or in a water bath while stirring.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by treating the solution with activated carbon.
-
Remove the flask from the heat and allow it to cool slightly before adding the activated carbon to prevent bumping.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of the product. It is advisable to pre-heat the filtration funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling process and prevent contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Continue to draw air through the crystals on the filter for some time to help them dry.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Note on pH and Atmosphere: For aminobenzoic acids, maintaining a slightly acidic pH (around 5-7) during the process can be beneficial.[1] If oxidation is a concern, performing the dissolution and cooling steps under an inert atmosphere of nitrogen is recommended.[1]
Safety and Handling
5-Methoxyanthranilic acid may be harmful if swallowed and can cause skin and eye irritation.[2] It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
Application Notes and Protocols for Coupling 5-Methoxyanthranilic Acid HCl to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and other small molecules into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, altered conformation, and improved binding affinity. 5-Methoxyanthranilic acid is an aromatic amino acid derivative that can be used to introduce a fluorescent reporter group or to create unique structural constraints within a peptide. This document provides a detailed, step-by-step guide for the coupling of 5-Methoxyanthranilic acid HCl to a peptide, primarily focusing on solid-phase peptide synthesis (SPPS) methodologies.
It is important to note that the coupling of anthranilic acid derivatives can be challenging due to the reduced nucleophilicity of the aromatic amine, which is deactivated by resonance.[1] This can lead to lower coupling efficiencies and potential side reactions, such as epimerization.[1] The protocols outlined below are designed to mitigate these challenges by employing specific coupling reagents and optimized reaction conditions.
Experimental Protocols
This section details two recommended protocols for coupling this compound to the N-terminus of a resin-bound peptide. Prior to coupling, the this compound salt must be neutralized to the free acid form.
Protocol 1: HBTU/HOBt Mediated Coupling
This protocol utilizes the common and efficient coupling reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a tertiary amine base.
Materials:
-
Peptide-resin with a free N-terminal amine
-
5-Methoxyanthranilic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc removal (if applicable)
-
Kaiser test kit (for monitoring the completion of the coupling reaction)
Procedure:
-
Resin Preparation: If the N-terminus of the peptide-resin is protected (e.g., with an Fmoc group), it must be deprotected first. Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes, followed by thorough washing with DMF and DCM.
-
Activation of 5-Methoxyanthranilic Acid:
-
In a separate reaction vessel, dissolve 3 equivalents of 5-Methoxyanthranilic acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated 5-Methoxyanthranilic acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the coupling.
-
-
Washing:
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to remove any unreacted reagents and byproducts.
-
-
Drying:
-
Dry the resin under vacuum.
-
Protocol 2: DIC/Oxyma Mediated Coupling
This protocol employs Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) as the activating agents, which can be a cost-effective alternative and may reduce the risk of certain side reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
5-Methoxyanthranilic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc removal (if applicable)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Perform N-terminal deprotection of the peptide-resin as described in Protocol 1, if necessary.
-
Activation and Coupling:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve 3 equivalents of 5-Methoxyanthranilic acid and 3 equivalents of Oxyma in DMF.
-
Add this solution to the swollen resin.
-
Add 3 equivalents of DIC to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours, monitoring the reaction with the Kaiser test.
-
-
Washing:
-
Upon completion, wash the resin as described in Protocol 1 (3x DMF, 3x DCM, 3x Methanol).
-
-
Drying:
-
Dry the modified peptide-resin under vacuum.
-
Data Presentation
The efficiency of the coupling reaction and the final yield of the purified peptide are dependent on several factors, including the peptide sequence, the resin used, and the purification method. The following tables provide a summary of the key quantitative parameters for the coupling reaction and typical purification outcomes.
Table 1: Reagent Stoichiometry for Coupling 5-Methoxyanthranilic Acid
| Reagent | Protocol 1 (HBTU/HOBt) Equivalents | Protocol 2 (DIC/Oxyma) Equivalents |
| 5-Methoxyanthranilic acid | 3.0 | 3.0 |
| HBTU | 2.9 | - |
| HOBt | 3.0 | - |
| DIC | - | 3.0 |
| Oxyma | - | 3.0 |
| DIPEA | 6.0 | Optional, can be added (2.0-4.0) |
Table 2: Typical Reaction Conditions and Purification Outcomes
| Parameter | Typical Value/Range |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Monitoring Method | Kaiser Test |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Typical Mobile Phases | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Typical Yield | 6% - 70% (highly dependent on peptide sequence and coupling efficiency)[2] |
| Purity | >95% (as determined by analytical RP-HPLC) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the coupling of 5-Methoxyanthranilic acid to a peptide on a solid support.
Caption: Workflow for SPPS coupling of 5-Methoxyanthranilic acid.
Caption: Activation pathways for 5-Methoxyanthranilic acid coupling.
References
- 1. Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyanthranilic Acid HCl in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyanthranilic acid hydrochloride (HCl) is a fluorescent small molecule with potential applications in fluorescence microscopy for cellular imaging and analysis. As a derivative of anthranilic acid, it exhibits intrinsic fluorescence, making it a candidate for use as a cellular stain or a fluorescent label for tracking biomolecules. Its small size and potential for cell permeability offer advantages in live-cell imaging, minimizing the disruption of cellular processes that can occur with larger fluorescent probes like protein tags.
These application notes provide an overview of the potential uses of 5-Methoxyanthranilic acid HCl in fluorescence microscopy, along with detailed protocols for its application in cell staining, and for characterizing its photophysical properties.
Potential Applications
-
General Cellular Staining: Due to its fluorescent nature, this compound can be employed as a general stain to visualize cellular morphology and components in fluorescence microscopy. Its uptake and distribution within the cell may provide insights into cellular structures.
-
Live-Cell Imaging: The small size of this compound suggests it may be cell-permeable, making it suitable for real-time imaging of dynamic processes in living cells.
-
Drug Development and Screening: Fluorescent small molecules are valuable tools in drug development. This compound could be used to study cellular uptake and localization of small molecules, or as a fluorescent backbone for the development of targeted probes for specific cellular components or enzymes.
Data Presentation
The following table summarizes the known and estimated photophysical properties of 5-Methoxyanthranilic acid and its parent compound, anthranilic acid.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉NO₃ · HCl | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| Excitation Maximum (λex) | ~336 nm | Estimated based on Anthranilic Acid[2] |
| Emission Maximum (λem) | ~411 nm | Estimated based on Anthranilic Acid[2] |
| Stokes Shift | ~75 nm | Estimated based on Anthranilic Acid[2] |
| Quantum Yield (Φ) | Not empirically determined for this compound. Varies for anthranilic acid derivatives depending on the solvent and substitution. | |
| Photostability | Not empirically determined for this compound. |
Experimental Protocols
Protocol 1: General Staining of Live or Fixed Cells
This protocol provides a general procedure for staining either live or fixed cells with this compound. Optimization of incubation time and concentration may be required depending on the cell type and experimental conditions.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)
Procedure:
-
Cell Preparation:
-
Live Cells: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Fixed Cells: Grow cells on coverslips. Wash briefly with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
-
Staining Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells) to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.
-
-
Cell Staining:
-
Remove the culture medium (live cells) or PBS (fixed cells) from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells). Protect from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed culture medium (live cells) or PBS (fixed cells) to remove unbound dye.
-
-
Imaging:
-
For live cells, add fresh pre-warmed culture medium. For fixed cells, mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths (e.g., excitation around 340-380 nm and emission around 420-460 nm).
-
Protocol 2: Determination of Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity solvent (e.g., ethanol or water)
Procedure:
-
Solution Preparation:
-
Prepare a series of five dilutions of both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.
-
Protocol 3: Assessment of Photostability
This protocol outlines a method to assess the photostability of this compound by measuring its photobleaching rate.
Materials:
-
Cells stained with this compound (prepared as in Protocol 1)
-
Fluorescence microscope with a time-lapse imaging capability
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Prepare a sample of cells stained with this compound.
-
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Select an area of interest with fluorescently labeled cells.
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images under continuous illumination at a fixed frame rate (e.g., one frame every 30 seconds) for an extended period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within a stained cell for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizations
Caption: Workflow for staining cells with this compound.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Conceptual pathway for cellular uptake and localization of a small fluorescent probe.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Aminosäuren mit 5-Methoxyanthranilsäure-HCl für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von Aminosäuren ist in vielen Bereichen der Forschung und pharmazeutischen Entwicklung von entscheidender Bedeutung. Die Derivatisierung von Aminosäuren ist häufig ein notwendiger Schritt, um ihre chromatographische Trennung und Detektion, insbesondere mittels HPLC mit UV- oder Fluoreszenzdetektion, zu verbessern. 5-Methoxyanthranilsäure, ein fluoreszierendes Molekül, stellt ein potenzielles Derivatisierungsreagenz dar, um die Empfindlichkeit der Aminosäureanalyse zu erhöhen.
Diese Applikationsschrift beschreibt eine hypothetische Methode zur Derivatisierung von Aminosäuren mit 5-Methoxyanthranilsäure-HCl. Das Protokoll basiert auf allgemeinen chemischen Prinzipien der Amidkopplung, bei der die Carbonsäuregruppe des Reagenzes aktiviert wird, um mit der primären oder sekundären Aminogruppe der Aminosäure zu reagieren.
Haftungsausschluss: Das folgende Protokoll ist ein theoretischer Leitfaden und wurde nicht experimentell validiert. Es dient als Ausgangspunkt für die Methodenentwicklung und erfordert eine Optimierung für spezifische Anwendungen.
Quantitativen Daten (Illustrativ)
Die folgende Tabelle zeigt beispielhafte, hypothetische quantitative Daten für die Analyse von mit 5-Methoxyanthranilsäure derivatisierten Aminosäuren mittels HPLC-UV. Diese Werte dienen zur Veranschaulichung und müssen in der Praxis ermittelt werden.
| Analyt (Derivat) | Retentionszeit (min) | Nachweisgrenze (LOD) (pmol) | Quantifizierungsgrenze (LOQ) (pmol) | Linearer Bereich (µM) |
| Alanin | 8.5 | 5 | 15 | 1 - 500 |
| Glycin | 7.2 | 8 | 25 | 1 - 500 |
| Valin | 12.3 | 4 | 12 | 0.5 - 400 |
| Leucin | 15.1 | 3 | 10 | 0.5 - 400 |
| Prolin | 9.8 | 10 | 30 | 2 - 600 |
| Phenylalanin | 18.6 | 2 | 8 | 0.5 - 300 |
| Lysin | 6.4 | 6 | 18 | 1 - 500 |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
5-Methoxyanthranilsäure-HCl
-
Aminosäure-Standards
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC-HCl)
-
N-Hydroxysuccinimid (NHS)
-
Wasserfreies Acetonitril (ACN)
-
Wasserfreies Dimethylformamid (DMF)
-
Diisopropylethylamin (DIPEA)
-
Trifluoressigsäure (TFA)
-
Wasser für die Chromatographie (HPLC-Qualität)
-
Mikrozentrifugenröhrchen (1.5 mL)
-
Heizblock oder Wasserbad
-
Zentrifuge
-
HPLC-System mit UV- oder Fluoreszenzdetektor
Vorbereitung der Reagenzien
-
Derivatisierungsreagenz (10 mM): 1.88 mg 5-Methoxyanthranilsäure-HCl in 1 mL wasserfreiem DMF lösen.
-
Aktivierungsreagenz (100 mM EDC/NHS): 19.2 mg EDC-HCl und 11.5 mg NHS in 1 mL wasserfreiem ACN lösen. Kurz vor Gebrauch frisch ansetzen.
-
Puffer (Boratpuffer, 0.1 M, pH 8.5): Borsäure in HPLC-Wasser lösen und mit NaOH auf pH 8.5 einstellen.
-
Aminosäure-Standardmischung (1 mM): Eine Mischung der zu analysierenden Aminosäuren in 0.1 M HCl herstellen.
Protokoll zur Derivatisierung
-
Aktivierung der 5-Methoxyanthranilsäure:
-
100 µL der 10 mM 5-Methoxyanthranilsäure-Lösung in ein Mikrozentrifugenröhrchen geben.
-
100 µL der frisch zubereiteten 100 mM EDC/NHS-Lösung hinzufügen.
-
10 µL DIPEA zugeben, um die Reaktion zu katalysieren.
-
Die Mischung bei Raumtemperatur für 15 Minuten inkubieren, um den NHS-Ester zu bilden.
-
-
Derivatisierungsreaktion:
-
50 µL der Aminosäure-Standardlösung oder der Probe zur aktivierten Reagenzmischung geben.
-
100 µL des Boratpuffers (pH 8.5) hinzufügen, um den pH-Wert für die Reaktion zu optimieren.
-
Die Lösung kurz vortexen und für 60 Minuten bei 60°C in einem Heizblock inkubieren.
-
-
Probenaufbereitung für die HPLC:
-
Die Reaktion durch Zugabe von 10 µL 5%iger TFA stoppen.
-
Die Probe für 10 Minuten bei 10.000 x g zentrifugieren, um eventuelle Ausfällungen zu entfernen.
-
Den Überstand in ein HPLC-Vial überführen.
-
HPLC-Bedingungen (Vorschlag)
-
Säule: C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Wasser
-
Mobile Phase B: 0.1% TFA in Acetonitril
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% bis 70% B
-
25-28 min: 70% bis 10% B
-
28-35 min: 10% B (Äquilibrierung)
-
-
Flussrate: 1.0 mL/min
-
Säulentemperatur: 30°C
-
Injektionsvolumen: 10 µL
-
Detektion: UV bei 254 nm und 340 nm oder Fluoreszenz (Ex: 340 nm, Em: 440 nm)
Visualisierungen
Chemische Reaktion
Abbildung 1: Hypothetischer Reaktionsmechanismus
Experimenteller Arbeitsablauf
Measuring the Quantum Yield of 5-Methoxyanthranilic Acid HCl: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the fluorescence quantum yield of 5-Methoxyanthranilic acid hydrochloride (HCl). The protocol details the relative quantum yield measurement method, a widely used and accessible technique for characterizing the intrinsic fluorescence efficiency of a compound. This method involves a comparative analysis against a well-characterized fluorescence standard, in this case, quinine sulfate. Detailed experimental procedures, data analysis steps, and a structured data presentation are provided to ensure accurate and reproducible results. This application note is intended to assist researchers in the fields of analytical chemistry, materials science, and drug development in the precise determination of a key photophysical parameter.
Introduction
The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A precise understanding of the quantum yield is critical in various scientific disciplines, including the development of fluorescent probes, characterization of novel materials, and in preclinical drug development for understanding molecular interactions and behavior.
5-Methoxyanthranilic acid, a derivative of anthranilic acid, is a compound of interest due to the inherent fluorescence of the anthranilic acid scaffold. Its derivatives are often explored for their potential as fluorescent probes and labels. Accurate determination of its quantum yield is a crucial step in evaluating its suitability for such applications. This protocol outlines the relative method for quantum yield determination, which offers a practical and reliable approach using standard laboratory instrumentation.
Principle
The relative quantum yield measurement is based on the comparison of the fluorescence intensity of the sample of interest with that of a standard reference compound with a known quantum yield. The relationship is described by the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (ηS2 / ηR2)
Where:
-
ΦS and ΦR are the fluorescence quantum yields of the sample and the reference, respectively.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength.
-
ηS and ηR are the refractive indices of the solvents used for the sample and the reference.
To minimize errors, it is crucial to use the same solvent for both the sample and the reference, in which case the refractive index term (ηS2 / ηR2) becomes 1 and can be omitted from the calculation. Furthermore, to avoid inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept below 0.1.
Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the fluorescence quantum yield of 5-Methoxyanthranilic acid HCl.
Caption: Workflow for the relative quantum yield determination.
Materials and Methods
Materials
-
This compound (analytical grade)
-
Quinine sulfate (fluorescence standard)
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks (various sizes)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Experimental Protocols
1. Preparation of Solutions
-
Reference Solution (Quinine Sulfate):
-
Accurately weigh a suitable amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions in 0.1 M H₂SO₄ with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).
-
-
Sample Solution (this compound):
-
Accurately weigh a suitable amount of this compound and dissolve it in ethanol to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions in ethanol with absorbances ranging from 0.02 to 0.1 at the determined absorption maximum.
-
2. Spectroscopic Measurements
-
Determination of Absorption Maximum (λmax) of this compound:
-
Record the UV-Vis absorption spectrum of a dilute solution of this compound in ethanol over a suitable wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength for the fluorescence measurements. Based on the parent compound, anthranilic acid, the absorption maximum is expected to be around 330 nm.
-
-
Absorbance Measurements:
-
Record the absorbance of each solution (both sample and reference series) at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Use the respective solvent (0.1 M H₂SO₄ for quinine sulfate and ethanol for the sample) as a blank.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorescence spectrometer to the absorption maximum determined for this compound (e.g., ~330 nm). For quinine sulfate, a common excitation wavelength is 350 nm.
-
Record the fluorescence emission spectrum for each solution in the dilution series for both the sample and the reference.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
3. Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Calibration Curves: For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Slopes: Perform a linear regression for both plots to obtain the slopes of the lines.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of this compound:
ΦSample = ΦReference * (SlopeSample / SlopeReference) * (ηSample2 / ηReference2)
Note: If the same solvent is used, the refractive index term is 1.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format for easy comparison.
| Compound | Solvent | Excitation λ (nm) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Known Quantum Yield (Φ) | Measured Quantum Yield (Φ) |
| Reference | ||||||
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | ~350 | ~450 | 0.54 | - |
| Sample | ||||||
| This compound | Ethanol | ~330 (To be determined) | ~330 (To be determined) | To be determined | - | Calculated Value |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the quantum yield calculation based on the experimental data.
Caption: Logical flow for quantum yield calculation.
Conclusion
This application note provides a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By following the outlined procedures for sample preparation, spectroscopic measurements, and data analysis, researchers can obtain accurate and reliable quantum yield values. This information is invaluable for the characterization of this compound and for assessing its potential in various fluorescence-based applications. The provided workflows and data presentation structures are designed to ensure clarity, reproducibility, and ease of interpretation, making this a valuable resource for scientists and professionals in relevant fields.
Application of 5-Methoxyanthranilic Acid HCl in Drug Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyanthranilic acid hydrochloride (HCl), a derivative of anthranilic acid, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. While direct therapeutic applications of 5-Methoxyanthranilic acid HCl are not extensively documented, its utility as a scaffold and starting material in the discovery of novel drugs for cancer, inflammation, and infectious diseases is of significant interest to the medicinal chemistry and drug discovery community. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for the synthesis and evaluation of new chemical entities.
Core Applications in Medicinal Chemistry
5-Methoxyanthranilic acid and its derivatives are key intermediates in the synthesis of various heterocyclic compounds with proven pharmacological activities. Its structural features, including the carboxylic acid and amino groups on a substituted benzene ring, allow for diverse chemical modifications to explore structure-activity relationships (SAR).
Key areas of application include:
-
Anticancer Agent Synthesis: The anthranilic acid scaffold is present in numerous compounds under investigation for their anti-proliferative and cytotoxic effects against various cancer cell lines. Derivatives have been shown to target critical pathways in cancer progression.
-
Enzyme Inhibitor Development: Derivatives of 5-methoxyanthranilic acid have been explored as inhibitors of various enzymes, including kinases and lipoxygenases, which are implicated in a range of diseases.
-
Heterocyclic Chemistry: It serves as a precursor for the synthesis of complex heterocyclic systems such as quinazolinones, acridones, and benzodiazepines, many of which exhibit potent pharmacological effects.
Data Presentation: Anticancer Activity of Anthranilic Acid Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from anthranilic acid and its analogs, demonstrating the potential of this scaffold in oncology drug discovery.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives | MCF-7 (Breast) | >100 (12.30–27.04% inhibition at 100 µM) | [1] |
| N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives | HepG2 (Liver) | >100 (19.13–46.23% inhibition at 100 µM) | [1] |
| 4-Substituted benzenesulfonamides of anthranilic acid | MOLT-3 (Leukemia) | 15.71 - 33.96 | [2] |
| N-Benzimidazole-derived carboxamides | MCF-7 (Breast) | 3.1 - 8.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-5-Methoxyanthranilic Acid Derivatives
This protocol describes a general method for the acylation of the amino group of 5-Methoxyanthranilic acid, a common first step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., EDC, DCC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and a base (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) to the stirred solution at 0 °C. If using a carboxylic acid, pre-activate it with a coupling agent (1.1 equivalents) and an activating agent like HOBt (1.1 equivalents) before adding it to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-acylated derivative.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 5-Methoxyanthranilic acid derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Methoxyanthranilic acid HCl synthesis
Technical Support Center: 5-Methoxyanthranilic Acid HCl Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize 5-Methoxyanthranilic acid appears to be incomplete, resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Incomplete reactions are a common cause of low yields. Several factors could be at play, from reagent quality to reaction conditions.
Possible Causes & Solutions:
-
Reagent Quality: Ensure all starting materials, particularly the anthranilic acid precursor and the methylating agent, are of high purity and dry. Moisture can interfere with many organic reactions.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.
-
Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to maximize the contact between reactants.
-
Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of a key reagent will naturally lead to a lower yield.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an incomplete reaction.
Q2: I've isolated a product, but the yield of this compound is still low after purification. Could side reactions be the issue?
A2: Yes, side reactions can significantly reduce the yield of the desired product by consuming starting materials or intermediates.
Common Side Reactions:
-
Over-methylation: If a strong methylating agent is used, methylation could occur at the amine group in addition to the intended site.
-
Decarboxylation: Under harsh heating conditions, the carboxylic acid group may be lost.
-
Oxidation: The amino group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
Identification and Mitigation:
-
Product Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the structures of any isolated byproducts.
-
Reaction Conditions: To minimize side reactions, consider using milder reaction conditions, such as lower temperatures or a more selective methylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Expected vs. Problematic Analytical Data:
| Parameter | Expected (Pure Product) | Potential Problem Indication |
| ¹H NMR | Characteristic peaks for aromatic, methoxy, and amine protons. | Additional unexpected peaks, altered integration values. |
| Mass Spec | A molecular ion peak corresponding to 5-Methoxyanthranilic acid. | Peaks corresponding to byproducts (e.g., over-methylated or decarboxylated species). |
| Melting Point | Sharp melting point range (approx. 148-152 °C for the free base). | Broad or depressed melting point range. |
Q3: My crude product seems impure, and I'm losing a significant amount during purification. How can I optimize the purification of this compound?
A3: Purification is a critical step where significant product loss can occur if not optimized. The hydrochloride salt formation is key to purification.
Purification Strategy:
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled. The crude product may precipitate upon acidification with hydrochloric acid.[1]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For anthranilic acid derivatives, aqueous ethanol or acetic acid are often used.[2]
-
Filtration and Washing: After recrystallization, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Purification:
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Product Remains in Solution: If a significant amount of product remains in the filtrate, you can try to recover it by concentrating the mother liquor and attempting a second recrystallization.
-
Oily Product: If the product oils out instead of crystallizing, this may be due to impurities. Try a different recrystallization solvent or a column chromatography purification step before forming the HCl salt.
References
Technical Support Center: Optimizing Peptide Coupling with 5-Methoxyanthranilic Acid HCl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyanthranilic acid HCl in peptide synthesis. Due to its nature as an electron-rich, sterically hindered aniline salt, specific challenges may arise during peptide coupling reactions. This guide offers strategies to overcome these potential issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in peptide coupling reactions?
A1: The primary challenges stem from the inherent properties of 5-Methoxyanthranilic acid:
-
Reduced Nucleophilicity: The electron-donating methoxy group on the aromatic ring can decrease the nucleophilicity of the amine, making it less reactive towards the activated carboxylic acid.
-
Steric Hindrance: The ortho-substitution of the methoxy group relative to the amine can physically block the approach of the activated amino acid, slowing down the reaction rate.[1]
-
HCl Salt Form: The amine is protonated as a hydrochloride salt, rendering it unreactive. It must be neutralized in situ with a base before the coupling reaction can proceed.
-
Potential for Side Reactions: Like many peptide coupling reactions, side reactions such as racemization of the activated amino acid can occur, especially under harsh conditions.[2]
Q2: How do I neutralize the HCl salt of 5-Methoxyanthranilic acid before the coupling reaction?
A2: It is crucial to add a suitable non-nucleophilic organic base to the reaction mixture to deprotonate the ammonium salt and liberate the free amine. Typically, 1 to 1.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are added to the solution of this compound in a suitable solvent (e.g., DMF, NMP) prior to the addition of the activated amino acid.[3][4]
Q3: Which coupling reagents are most effective for a challenging substrate like 5-Methoxyanthranilic acid?
A3: For less reactive amines such as anilines, more potent coupling reagents are often required.[3] Uronium or phosphonium-based reagents are generally more effective than standard carbodiimides alone. Consider using reagents such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [5]
These reagents form highly reactive activated esters, which can facilitate coupling with less nucleophilic amines.
Q4: What is the role of additives like HOBt and Oxyma, and should I use them?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly recommended.[3][6] They serve two main purposes:
-
They react with the activated carboxylic acid to form an active ester intermediate, which can reduce the risk of racemization.[7]
-
They can enhance the reaction rate.[8]
OxymaPure® is often preferred as it is a non-explosive and highly effective alternative to HOBt.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete neutralization of the HCl salt. | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added and allowed to stir with the this compound before adding the activated amino acid. |
| Insufficiently reactive coupling reagent. | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. These are known to be effective for difficult couplings. | |
| Steric hindrance slowing the reaction. | Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C), monitoring for potential side products. Consider using a less sterically hindered base like N-methylmorpholine (NMM).[4] | |
| Poor solvation of reactants or growing peptide. | Switch to a solvent known for superior solvation properties in peptide synthesis, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[10][11] | |
| Presence of Unreacted Starting Materials | Short reaction time. | Extend the reaction time. Monitor the reaction progress using a suitable technique like TLC or LC-MS. |
| Low reaction temperature. | If the reaction is being performed at room temperature or below, consider a moderate increase in temperature. | |
| Inefficient activation of the carboxylic acid. | Allow for a pre-activation step where the carboxylic acid, coupling reagent, and additive are stirred together for 15-30 minutes before adding the neutralized 5-Methoxyanthranilic acid solution.[12] | |
| Formation of Side Products (e.g., racemization) | Use of a strong base or high temperatures for extended periods. | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Optimize the reaction for the shortest time required for completion. |
| Inappropriate coupling reagent/additive combination. | Ensure the use of an additive like OxymaPure® or HOBt, which are known to suppress racemization.[6][7] Phosphonium-based reagents like PyBOP may also lead to lower levels of racemization.[1] |
Experimental Protocols
Protocol 1: General Peptide Coupling with this compound using HATU
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.05 eq.), HATU (1.05 eq.), and OxymaPure® (1.1 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to this solution.
-
Stir at room temperature for 15 minutes for pre-activation.
-
-
Coupling Reaction:
-
Transfer the activated amino acid solution to the flask containing the neutralized 5-Methoxyanthranilic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or recrystallization as needed.
-
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HCTU, PyBOP | High reactivity suitable for challenging couplings with less reactive amines. |
| Additive | OxymaPure®, HOAt | Suppresses racemization and can enhance reaction rates.[6][9] |
| Base | DIPEA, NMM, 2,4,6-Collidine | DIPEA is a common choice, while NMM and collidine are weaker and may reduce racemization.[3][4] |
| Solvent | DMF, NMP | Excellent solvation properties for reactants and the growing peptide chain.[10][11] |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if the reaction is sluggish. |
| Equivalents (Acid:Amine:Reagent:Base) | 1.05 : 1.0 : 1.05 : 2.0-3.0 | A slight excess of the acid and coupling reagent can drive the reaction to completion. Sufficient base is needed for both neutralization and the coupling step. |
Visualizations
Caption: General experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for optimizing the peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 3. bachem.com [bachem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Methoxyanthranilic Acid HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methoxyanthranilic acid HCl. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Common Byproducts
The synthesis of this compound can be approached through several synthetic routes. The formation of byproducts is highly dependent on the chosen method and reaction conditions. Below are troubleshooting guides for two common synthetic pathways.
Route 1: Nitration of 4-Methoxybenzoic Acid and Subsequent Reduction
This two-step synthesis first involves the nitration of 4-methoxybenzoic acid to form 5-methoxy-2-nitrobenzoic acid, which is then reduced to the desired product.
Potential Byproducts and Troubleshooting
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Presence of Isomeric Impurities | Formation of Positional Isomers: The primary byproduct is often the undesired positional isomer, 3-nitro-4-methoxybenzoic acid. The ratio of isomers is sensitive to reaction temperature and the nitrating agent used. | Optimize Reaction Conditions: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to favor the formation of the desired 2-nitro isomer. Purification: Isomers can be challenging to separate due to similar physical properties. Fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be effective. Column chromatography can also be employed for separation. |
| Presence of Dinitrated Byproduct | Over-nitration: Harsh reaction conditions, such as elevated temperatures or prolonged reaction times, can lead to the formation of dinitrated products (e.g., 3,5-dinitro-4-methoxybenzoic acid). | Strict Temperature Control: Carefully control the temperature throughout the reaction. Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to the reaction mixture. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and prevent over-reaction. |
| Incomplete Reduction | Inefficient Reduction: The reduction of the nitro group may be incomplete, leaving unreacted 5-methoxy-2-nitrobenzoic acid. | Optimize Reduction Conditions: Ensure the catalyst (e.g., Pd/C) is active and used in the appropriate amount. The reaction may require an elevated hydrogen pressure or longer reaction times. Monitor the reaction by TLC until the starting material is fully consumed. |
| Decarboxylation of Product | Acidic Conditions and Heat: Anthranilic acids can be susceptible to decarboxylation under strongly acidic conditions, especially at elevated temperatures, leading to the formation of 4-methoxyaniline. | Mild Reaction Conditions: Use milder acidic conditions for workup and purification where possible. Avoid excessive heating of acidic solutions of the product. |
Quantitative Data on Isomer Distribution (Nitration of Benzoic Acid Derivatives)
Route 2: Hofmann Rearrangement of 4-Methoxyphthalimide
This route involves the conversion of 4-methoxyphthalimide to 5-methoxyanthranilic acid via a Hofmann rearrangement.
Potential Byproducts and Troubleshooting
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | Insufficient Reagent or Reaction Time: The Hofmann rearrangement may not go to completion, leaving unreacted 4-methoxyphthalimide or intermediate phthalamic acid. | Optimize Reagent Stoichiometry: Ensure the correct molar equivalents of the hypohalite solution and base are used. Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. |
| Formation of Urea Byproduct | Reaction of Isocyanate Intermediate with Amine Product: The isocyanate intermediate formed during the rearrangement can react with the newly formed 5-methoxyanthranilic acid to form a urea derivative. | Control Reaction Conditions: Maintain a sufficiently high concentration of hydroxide to ensure rapid hydrolysis of the isocyanate to the amine. The rate of addition of the hypohalite solution can also influence the outcome. |
| Hydrolysis of Starting Material | Cleavage of the Phthalimide Ring: Under the basic reaction conditions, the 4-methoxyphthalimide can hydrolyze to 4-methoxyphthalamic acid without undergoing the rearrangement. | Temperature Control: Maintain the recommended reaction temperature to favor the Hofmann rearrangement over simple hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my this compound?
A1: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point.
Q2: What is the best way to form the hydrochloride salt of 5-Methoxyanthranilic acid?
A2: A common method is to dissolve the free base of 5-methoxyanthranilic acid in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and then add a solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol or HCl in diethyl ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. The use of anhydrous solvents is recommended to obtain an anhydrous HCl salt.
Q3: My final product is discolored. What could be the cause and how can I fix it?
A3: Discoloration can arise from trace impurities, such as residual nitro compounds from the nitration route or oxidation of the amine functionality. Recrystallization from a suitable solvent system, potentially with the addition of activated carbon, can often remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxyanthranilic Acid via Nitration and Reduction
Step 1: Nitration of 4-Methoxybenzoic Acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-methoxybenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated 5-methoxy-2-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Reduction of 5-Methoxy-2-nitrobenzoic Acid
-
Dissolve 5-methoxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 5-methoxyanthranilic acid.
Protocol 2: Synthesis of 5-Methoxyanthranilic Acid via Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve 4-methoxyphthalimide in an aqueous solution of sodium hydroxide.
-
Slowly add the cold sodium hypobromite solution to the 4-methoxyphthalimide solution, maintaining the temperature according to the specific procedure's recommendations.
-
After the addition is complete, heat the reaction mixture to facilitate the rearrangement.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-methoxyanthranilic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 3: Preparation of this compound
-
Dissolve the purified 5-methoxyanthranilic acid in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).
-
To this solution, add a slight excess of a solution of HCl in the same solvent (e.g., 2 M HCl in isopropanol).
-
Stir the mixture. The hydrochloride salt should precipitate.
-
If precipitation is slow, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) may be necessary.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting common byproducts in the synthesis of this compound.
Caption: General experimental workflow for the synthesis and salt formation of this compound.
Technical Support Center: Improving the Solubility of 5-Methoxyanthranilic Acid HCl for Reactions
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and methodologies for enhancing the solubility of 5-Methoxyanthranilic acid HCl in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound is the hydrochloride salt of 2-amino-5-methoxybenzoic acid.[1] Its structure contains a carboxylic acid, an aromatic amine (as an ammonium chloride salt), and a methoxy group.[2][3][4] This combination of functional groups results in a molecule with complex solubility behavior. Achieving complete dissolution is critical for reaction success, as heterogeneous mixtures can lead to poor reaction kinetics, inconsistent results, and lower yields.
Q2: What are the general solubility characteristics of this compound?
A2: The molecule's solubility is dictated by the principle of "like dissolves like" and is highly dependent on the solvent's pH.[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound has some solubility in these solvents due to its polar functional groups, which can engage in hydrogen bonding.[6] Aqueous solubility is profoundly influenced by pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): It generally shows good solubility in these solvents, which can solvate the molecule effectively.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar solvents due to the polar nature of the carboxylic acid and ammonium groups.[5][6]
Q3: How does pH dramatically affect the solubility of this compound in aqueous solutions?
A3: The pH of the aqueous medium is the most critical factor influencing this compound's solubility. As a salt of a weak base (the amine) and a weak acid (the carboxylic acid), it can exist in different ionic forms.
-
In acidic conditions (pH < 2): The amino group is protonated (NH₃⁺) and the carboxylic acid is in its neutral form (COOH). The compound exists as a cation and is generally water-soluble.
-
Near neutral pH: The molecule can form a zwitterion (NH₃⁺ and COO⁻), which often exhibits minimum solubility (the isoelectric point).
-
In basic conditions (pH > 6): The carboxylic acid is deprotonated to form the highly soluble carboxylate salt (COO⁻).[7][8] This is often the most effective way to achieve high solubility in water.
Q4: Is heating a recommended method to improve solubility?
A4: Yes, for most substances, solubility increases with temperature.[9] Gently heating the mixture can be an effective initial step to encourage dissolution. However, it is crucial to consider the thermal stability of this compound and other reagents in your reaction mixture to prevent degradation.
Q5: What are the best starting solvents to try for organic reactions?
A5: For non-aqueous reactions, polar aprotic solvents are typically the best starting point.
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile If the reaction chemistry allows, using a co-solvent system, such as adding a small amount of DMSO to a less effective solvent, can also be a powerful technique.[10][11]
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with this compound, follow this workflow to identify a solution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Notes |
| Water (pH 2) | Polar Protic | Soluble | Exists as the soluble cationic ammonium salt. |
| Water (pH 7) | Polar Protic | Low / Sparingly Soluble | Near the isoelectric point; zwitterionic form may precipitate. |
| Water (pH > 8) | Polar Protic | Very Soluble | Forms the highly soluble anionic carboxylate salt. |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | Solubility increases with heating. |
| DMSO / DMF | Polar Aprotic | Soluble to Very Soluble | Excellent choices for creating stock solutions or as reaction media. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less effective than DMSO or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | May require heating or a co-solvent. |
| Toluene / Hexane | Nonpolar | Insoluble | Not suitable solvents for this polar compound. |
Experimental Protocols
Protocol 1: Solubility Enhancement in Aqueous Media via pH Adjustment
This method is ideal for reactions conducted in water where the acidic nature of the starting material is not required.
-
Suspension: Add the desired amount of this compound to the reaction vessel containing the aqueous buffer or water. Stir to create a uniform suspension.
-
Basification: Slowly add a 1 M solution of a suitable base (e.g., sodium hydroxide, sodium bicarbonate) dropwise to the suspension while stirring vigorously. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until all the solid material has dissolved. A clear solution is typically achieved at a pH above 8.
-
Reaction: Once the compound is fully dissolved, proceed with the addition of other reagents. Note that the final pH may affect the stability and reactivity of other components.
Protocol 2: Using a Co-solvent to Improve Solubility in Organic Media
This protocol is useful when the primary reaction solvent is a poor solvent for the acid.
-
Pre-dissolution: In a separate, small vial, add the required mass of this compound.
-
Co-solvent Addition: Add a minimal volume of a strong polar aprotic solvent (e.g., DMSO or DMF) dropwise, just enough to fully dissolve the solid with gentle vortexing or stirring. Aim for a concentrated stock solution.
-
Transfer: Transfer the resulting clear solution from the vial into the main reaction vessel containing the primary organic solvent.
-
Homogenization: Stir the final mixture thoroughly to ensure it is homogeneous before proceeding with the reaction. Check for any precipitation upon addition. If cloudiness occurs, a slightly larger proportion of the co-solvent may be needed.
References
- 1. scbt.com [scbt.com]
- 2. 5-Methoxyanthranilic acid [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. longdom.org [longdom.org]
- 11. ijmsdr.org [ijmsdr.org]
Preventing photobleaching of 5-Methoxyanthranilic acid HCl in imaging
Technical Support Center: 5-Methoxyanthranilic Acid HCl Imaging
Welcome to the technical support center for imaging applications involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching and troubleshooting common issues encountered during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which leads to a loss of its ability to fluoresce.[1][2][3] This fading of the fluorescent signal occurs when the molecule is exposed to excitation light, particularly at high intensities or for prolonged periods.[1][2] The process is often mediated by reactive oxygen species (ROS) generated during the fluorescence process.[1]
Q2: How can I determine if the signal loss I'm observing is due to photobleaching?
A: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity during continuous imaging. To confirm, you can move to a fresh area of your sample that has not been exposed to the excitation light. If this new area is initially bright and then fades with exposure, photobleaching is the likely cause. If the signal is weak or absent from the start, other factors like labeling efficiency, incorrect filter sets, or low target abundance might be the issue.
Q3: What are the key factors that influence the rate of photobleaching?
A: Several factors can accelerate photobleaching:
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Light Intensity: Higher light intensity from the microscope's light source (e.g., lasers, mercury or xenon-arc lamps) increases the rate of photobleaching.[1][2]
-
Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.[1][4]
-
Excitation Wavelength: Shorter, higher-energy wavelengths can sometimes cause more photodamage.[1]
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1][5]
-
Sample Environment: Factors such as pH and the chemical composition of the mounting medium can affect fluorophore stability.[1]
Q4: Can I use an antifade reagent with this compound?
A: Yes, using an antifade mounting medium is a highly effective strategy to reduce photobleaching for most fluorophores.[2][4][6] These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photochemical damage.[5][7] It is advisable to test the compatibility of a specific antifade reagent with your experimental conditions.
Troubleshooting Guide: Signal Fading
If you are experiencing a rapid loss of fluorescence signal when imaging this compound, follow these troubleshooting steps.
Initial Checks
-
Confirm Photobleaching: As described in FAQ Q2, verify that the signal loss is time-dependent upon light exposure.
-
Check Microscope Settings: Ensure that the light source intensity is not set unnecessarily high and that the exposure time is appropriate for your sample.
Workflow for Mitigating Photobleaching
Below is a systematic workflow to address photobleaching issues.
Caption: A workflow for troubleshooting photobleaching.
Quantitative Data Summary
| Antifade Reagent | Active Ingredient(s) | Key Characteristics |
| ProLong™ Diamond | Proprietary | Hard-setting mountant with high photostability protection across the visible spectrum. |
| SlowFade™ Diamond | Proprietary | Non-setting mountant, ideal for immediate viewing, providing excellent photobleaching resistance. |
| VECTASHIELD® | e.g., 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A widely used antifade reagent.[5][7] |
| n-Propyl gallate (NPG) | n-Propyl gallate | A common antioxidant used in homemade and commercial antifade formulations.[7] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | Highly effective but can be toxic and may cause background fluorescence, especially with blue/green dyes.[5][7] |
Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium
This protocol describes the basic steps for mounting a fixed cell sample with a commercial antifade reagent.
Caption: A standard protocol for mounting samples with antifade medium.
Methodology:
-
Final Wash: After the final wash of your staining protocol (e.g., with Phosphate Buffered Saline - PBS), carefully remove the washing buffer from your coverslip or slide.
-
Mounting: Place a single drop of the antifade mounting medium onto a clean microscope slide.
-
Application: Gently lower the coverslip, cell-side down, onto the drop of mounting medium.
-
Sealing: Avoid trapping air bubbles. If necessary, gently press on the coverslip to squeeze out excess medium.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging. For non-setting media, you can image immediately.[8] For long-term storage, sealing the edges of the coverslip with nail polish is recommended.
Protocol 2: Quantifying Photobleaching Rate
This protocol allows you to measure the rate of photobleaching for this compound under your specific imaging conditions.
Methodology:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Region of Interest (ROI) Selection: Identify a representative field of view containing a clear fluorescent signal from this compound.
-
Time-Lapse Imaging: Set up a time-lapse acquisition on your microscope. Use the exact same illumination intensity and exposure time that you plan to use for your experiments.
-
Acquire an image every 5-10 seconds for a total duration of 2-5 minutes, or until the signal has significantly faded.
-
-
Data Analysis:
-
Open the resulting image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI around a fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Measure the background intensity in a region with no cells and subtract this from your ROI measurements.
-
Normalize the intensity values by dividing the intensity at each time point by the intensity of the first time point (t=0).
-
Plot the normalized intensity against time. The resulting curve represents the photobleaching rate.
-
This quantitative data can be used to compare the effectiveness of different antifade reagents or imaging settings.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: 5-Methoxyanthranilic Acid HCl in Bioconjugation and Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Methoxyanthranilic acid HCl in experimental settings, particularly focusing on potential side reactions with amino acid side chains. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
This compound is a derivative of anthranilic acid. In biochemical and pharmaceutical research, it is often used as a building block or chemical linker in the synthesis of more complex molecules. When its carboxylic acid group is activated, it can be used to acylate primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to introduce a methoxy-substituted anthraniloyl group. This group can serve as a fluorescent probe or a rigid structural element in peptidomimetics.
Q2: What are the most common side reactions observed when using activated 5-Methoxyanthranilic acid for peptide modification?
While literature specifically detailing the side reactions of 5-Methoxyanthranilic acid is limited, based on the principles of peptide chemistry, the most anticipated side reactions involve the acylation of nucleophilic amino acid side chains. These include:
-
O-acylation of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues.
-
S-acylation of Cysteine (Cys) residues.
-
N-acylation of the ε-amino group of Lysine (Lys) residues (if N-terminal acylation is the intended reaction).
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Potential reactions with the imidazole ring of Histidine (His) and the indole ring of Tryptophan (Trp) under certain conditions.
Q3: How can I minimize these side reactions during my experiments?
Minimizing side reactions primarily involves optimizing reaction conditions and using protecting groups. Key strategies include:
-
pH Control: Maintaining an optimal pH is crucial. N-terminal acylation is typically favored at a slightly basic pH (around 8-8.5), where the α-amino group is deprotonated and highly nucleophilic. At higher pH values, the side chains of Lysine and Tyrosine become more deprotonated and thus more reactive.
-
Protecting Groups: The most effective way to prevent side-chain modification is to use orthogonal protecting groups for the reactive side chains of the amino acids in your peptide. For example, using a Boc-protected lysine (Lys(Boc)) will prevent acylation of its side chain.
-
Stoichiometry and Reaction Time: Using a minimal excess of the activated 5-Methoxyanthranilic acid and monitoring the reaction progress to stop it once the desired modification is complete can help reduce the extent of side reactions.
-
Choice of Coupling Reagents: The use of milder coupling reagents can sometimes reduce the incidence of side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound for acylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete activation of 5-Methoxyanthranilic acid. | Ensure your activating agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. Perform the activation step under anhydrous conditions. |
| Low nucleophilicity of the target amine. | Increase the pH of the reaction mixture to deprotonate the target amine, but be mindful of increasing side-chain reactivity. | |
| Multiple Products Observed by LC-MS | Side-chain acylation of multiple nucleophilic residues. | Use orthogonal protecting groups for reactive amino acid side chains (Ser, Thr, Tyr, Lys, Cys). Optimize the pH to favor the desired reaction (e.g., lower pH for N-terminal selectivity). |
| Diacylation of the target amine. | Reduce the molar excess of activated 5-Methoxyanthranilic acid. Monitor the reaction closely and shorten the reaction time. | |
| Modification of Serine, Threonine, or Tyrosine | O-acylation of the hydroxyl side chains. | Protect the hydroxyl groups with suitable protecting groups (e.g., t-butyl for Ser/Thr, benzyl for Tyr). If protection is not feasible, consider that the resulting ester bond may be labile and can potentially be cleaved under specific basic conditions, although this may also affect other parts of the molecule. |
| Modification of Cysteine | S-acylation of the thiol side chain. | Protect the thiol group with a suitable protecting group (e.g., trityl, acetamidomethyl). Ensure that the reaction is performed under conditions that do not favor disulfide bond formation if multiple cysteines are present. |
| Unexpected Modification of Histidine or Tryptophan | Acylation of the imidazole or indole rings. | These reactions are generally less common but can occur with highly reactive acylating agents. Using protecting groups for these residues (e.g., Boc for His, formyl for Trp) is the most effective preventative measure. |
Experimental Protocols
Protocol 1: General Procedure for N-terminal Acylation of a Peptide with 5-Methoxyanthranilic Acid
-
Activation of 5-Methoxyanthranilic Acid:
-
Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Acylation Reaction:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH of 8.0-8.5.
-
Add the pre-activated 5-Methoxyanthranilic acid solution dropwise to the peptide solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining activated acid with a small amount of a primary amine scavenger like Tris buffer.
-
Purify the acylated peptide using reverse-phase HPLC.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways of activated 5-Methoxyanthranilic acid with a peptide.
Improving the stability of 5-Methoxyanthranilic acid HCl solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Methoxyanthranilic acid HCl solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?
A1: Discoloration of your this compound solution is likely due to degradation, primarily through oxidation and/or photodegradation. The aromatic amine and methoxy groups on the benzene ring are susceptible to these degradation pathways.
-
Oxidation: The amine group can be oxidized, leading to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
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Photodegradation: Aromatic amines are known to be light-sensitive.[1] Exposure to UV or even ambient laboratory light can initiate degradation, resulting in discoloration.
Preventative Measures:
-
Use freshly prepared solutions: Prepare solutions immediately before use whenever possible.
-
Deoxygenate solvents: Purge your solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize dissolved oxygen.
-
Work under an inert atmosphere: If your experiment is sensitive to oxidation, handle the solution under a nitrogen or argon atmosphere.
-
Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light.
-
Control pH: Maintain a slightly acidic pH to improve the stability of the amine salt.
Q2: I'm observing precipitation in my this compound solution. What could be the reason?
A2: Precipitation in your solution can occur due to several factors:
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Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature.
-
pH Shift: The solubility of anthranilic acid derivatives is often pH-dependent. A shift in pH towards neutral or alkaline conditions can decrease the solubility of the HCl salt form, causing it to precipitate.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
Troubleshooting Steps:
-
Verify solubility: Check the solubility of this compound in your specific solvent and ensure you are working within its solubility limits.
-
Control pH: Ensure the pH of your solution is maintained in the acidic range to keep the compound in its more soluble salt form.
-
Temperature Control: If solubility is temperature-dependent, consider gently warming the solution (if the compound's stability at higher temperatures is known to be acceptable) or using a co-solvent to increase solubility.
-
Filter the solution: If you suspect precipitation of insoluble impurities, you can filter the solution through a suitable syringe filter (e.g., 0.22 µm).
Q3: What are the optimal storage conditions for this compound solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, it is recommended to:
-
Store at low temperatures: Store solutions at 2-8°C. For long-term storage, freezing at -20°C may be an option, but you should first confirm that the compound is stable to freeze-thaw cycles.
-
Protect from light: Always store solutions in light-resistant containers (e.g., amber vials).
-
Maintain an acidic pH: The HCl salt is more stable in acidic conditions. If your experimental conditions allow, maintaining a low pH can prolong the solution's shelf life.
-
Use an inert atmosphere: For highly sensitive applications, storing the solution under a nitrogen or argon atmosphere can prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC) | Degradation of the compound. | - Prepare fresh solutions before analysis.- Review solution preparation and storage procedures to minimize degradation (see FAQs).- Perform a forced degradation study to identify potential degradation products. |
| Loss of potency/concentration over time | Chemical instability leading to degradation. | - Re-evaluate storage conditions (temperature, light exposure).- Investigate the effect of solution pH on stability.- Consider using a different solvent or adding stabilizers if compatible with your application. |
| Inconsistent experimental results | Instability of the solution leading to varying concentrations of the active compound. | - Always use freshly prepared solutions for critical experiments.- Validate the stability of the stock solution under your specific experimental conditions over the relevant time frame. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Moderately Soluble | Solubility is pH-dependent; higher in acidic conditions. |
| Methanol | Soluble | A common solvent for stock solution preparation. |
| Ethanol | Soluble | Another suitable solvent for stock solutions. |
| DMSO | Soluble | Can be used for preparing concentrated stock solutions. |
Table 2: Factors Affecting the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendation |
| pH | More stable in acidic conditions. Degradation may increase in neutral to alkaline pH. | Maintain a slightly acidic pH. |
| Temperature | Higher temperatures can accelerate degradation. | Store solutions at low temperatures (2-8°C). |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect solutions from light using amber vials or foil. |
| Oxygen | Can lead to oxidative degradation of the amine group. | Use deoxygenated solvents and/or an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a standardized stock solution of this compound.
Materials:
-
This compound powder
-
Volumetric flask (appropriate size)
-
Analytical balance
-
Spatula
-
Solvent of choice (e.g., Methanol, HPLC-grade)
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Carefully transfer the powder to a clean, dry volumetric flask.
-
Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume).
-
Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, light-resistant storage container and store under the recommended conditions.
Protocol 2: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of this compound to acid and base hydrolysis.
Materials:
-
Stock solution of this compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a suitable vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable vial.
-
Incubate and sample at the same time points and temperature as the acid hydrolysis experiment.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix equal volumes of the stock solution and water.
-
Incubate and sample as described above.
-
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
References
Mitigating aggregation of peptides labeled with 5-Methoxyanthranilic acid HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides labeled with 5-Methoxyanthranilic acid HCl. Our goal is to help you mitigate aggregation issues and ensure the success of your experiments.
Troubleshooting Guide: Aggregation of this compound Labeled Peptides
Visible precipitation, cloudiness, or opalescence in your peptide solution are common indicators of aggregation.[1] Below are common causes and troubleshooting steps to address this issue.
| Observation | Potential Cause | Recommended Action |
| Precipitation during/after labeling | Increased Hydrophobicity: The aromatic structure of 5-Methoxyanthranilic acid can increase the overall hydrophobicity of the peptide, leading to reduced solubility in aqueous buffers.[2][3] | - Optimize Labeling Stoichiometry: Use the lowest possible molar ratio of the labeling reagent to the peptide to minimize over-labeling. - Choice of Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous buffer.[4] - pH Adjustment: Adjust the pH of the buffer to be further from the peptide's isoelectric point (pI), where it is least soluble. |
| Cloudiness upon storage | Suboptimal Storage Conditions: Incorrect temperature, pH, or repeated freeze-thaw cycles can promote aggregation over time. | - Optimize Storage Buffer: Include cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) in the storage buffer. - Aliquot Samples: Store the labeled peptide in single-use aliquots to avoid repeated freeze-thaw cycles. - Storage Temperature: Store at -80°C for long-term stability. |
| Inconsistent experimental results | Presence of Soluble Aggregates: Not all aggregates are visible. Soluble oligomers can interfere with assays and lead to variability.[1] | - Characterize with DLS: Use Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates and assess the polydispersity of your sample. - Size Exclusion Chromatography (SEC): Purify the labeled peptide using SEC to remove aggregates and unreacted labeling reagent. |
| Low Labeling Efficiency and Aggregation | Poor Solubility of Unlabeled Peptide: If the peptide is already prone to aggregation, the labeling process can exacerbate the issue. | - Pre-labeling Solubility Screen: Before the labeling reaction, test the solubility of the unlabeled peptide in various buffers and solvent systems. - Incorporate Chaotropic Agents: In some cases, mild chaotropic agents like guanidine HCl or urea can be used during labeling, but their compatibility with the downstream application must be verified. |
Frequently Asked Questions (FAQs)
Labeling and Purification
Q1: What is the best solvent to dissolve my this compound labeled peptide?
The optimal solvent depends on the peptide's sequence. For hydrophobic peptides, which can be more common after labeling with the aromatic 5-Methoxyanthranilic acid, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequently, slowly add the aqueous buffer of your choice while vortexing to the desired final concentration.
Q2: How can I remove aggregates after labeling?
Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric labeled peptides from aggregates. For smaller sample volumes, spin filters with an appropriate molecular weight cutoff (MWCO) can also be used to remove larger aggregates.
Aggregation Detection and Prevention
Q3: How do I know if my labeled peptide is aggregated if I don't see any precipitate?
Soluble aggregates may not be visible. Techniques such as Dynamic Light Scattering (DLS) can determine the size distribution of particles in your solution. An increase in the hydrodynamic radius compared to the expected size of the monomeric peptide indicates aggregation. Additionally, a Thioflavin T (ThT) assay can be used to detect the formation of amyloid-like beta-sheet structures, which are common in aggregated peptides. An increase in ThT fluorescence over time suggests aggregation.
Q4: What buffer additives can I use to prevent aggregation?
Several additives can help maintain the solubility and stability of your labeled peptide:
-
Sugars: Sucrose or trehalose (at 5-10% w/v) can stabilize the peptide structure.
-
Polyols: Glycerol (at 10-50% v/v) is a common cryoprotectant and stabilizer.
-
Amino Acids: Arginine and glutamic acid (at 25-100 mM) can help to reduce non-specific interactions and aggregation.
-
Non-ionic Detergents: A very low concentration (e.g., 0.01-0.1%) of detergents like Tween-20 or Triton X-100 can be effective, but check for compatibility with your assay.
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique for measuring the size distribution of molecules in a solution. An increase in particle size over time is indicative of aggregation.
Materials:
-
This compound labeled peptide solution
-
Filtration device (0.22 µm syringe filter)
-
DLS instrument and compatible cuvettes
Protocol:
-
Prepare the labeled peptide solution in the desired buffer.
-
Filter the buffer to be used for dilution through a 0.22 µm filter to remove any dust or particulate matter.
-
Filter the peptide solution through a 0.22 µm filter to remove large, non-specific aggregates.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including temperature, buffer viscosity, and refractive index.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius than the monomeric peptide suggests aggregation.
Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-beta sheet structure.
Materials:
-
This compound labeled peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Prepare a working solution of ThT (e.g., 20 µM) in your assay buffer.
-
In a 96-well plate, add your labeled peptide solution at the desired concentration.
-
Add the ThT working solution to each well containing the peptide. Include control wells with only the buffer and ThT.
-
Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the peptide-containing wells compared to the control indicates the formation of fibrillar aggregates.
Diagrams
Caption: A decision-making workflow for troubleshooting aggregation of labeled peptides.
Caption: Key factors that can contribute to the aggregation of labeled peptides.
References
- 1. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Methoxyanthranilic Acid HCl: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. 5-Methoxyanthranilic acid HCl, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to accurately determine its purity and impurity profile. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Workflow for Method Comparison
The logical workflow for comparing these two analytical methods involves several key stages, from sample preparation to data analysis and final method selection.
Caption: Workflow for comparing HPLC and CE methods for purity analysis.
Experimental Protocols
Detailed methodologies for a proposed Reversed-Phase HPLC (RP-HPLC) method and a comparative Capillary Zone Electrophoresis (CZE) method are presented below.
Method 1: Proposed High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its robustness, high resolution, and ease of automation. For this compound, which possesses both an aromatic carboxylic acid and a primary amine group, a reversed-phase method with an acidic mobile phase is proposed to ensure good peak shape and retention.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Purity Calculation | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 |
Method 2: Capillary Electrophoresis (CE) as an Alternative
Capillary Electrophoresis offers an orthogonal separation mechanism to HPLC, separating analytes based on their charge-to-size ratio.[1] This makes it an excellent confirmatory or alternative technique, especially for polar and ionizable compounds.[2] Its advantages include high efficiency, fast analysis times, and minimal solvent consumption.[1]
Sample and Standard Preparation:
-
Prepare standard and sample solutions at a concentration of 100 µg/mL in deionized water.
-
Filter solutions through a 0.22 µm syringe filter.
| Parameter | Recommended Condition |
| Instrument | Capillary Electrophoresis System with UV detector |
| Capillary | Fused-silica, 50 µm I.D., ~60 cm total length (~50 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 25 kV |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 214 nm |
| Purity Calculation | Purity (%) = (Corrected Peak Area of Main Peak / Total Corrected Peak Area) x 100 (Corrected Peak Area = Peak Area / Migration Time) |
Comparative Performance Data
The following table summarizes the expected performance characteristics for the proposed HPLC method and the alternative CE method, based on typical validation data for the analysis of similar small molecules.[3][4]
| Performance Parameter | HPLC (Expected) | Capillary Electrophoresis (Expected) | Commentary |
| Specificity | High; demonstrated by separating the main peak from potential impurities and degradation products. | Very High; orthogonal separation mechanism provides excellent specificity.[1] | Both methods are expected to be highly specific. CE's different separation principle makes it ideal for confirming HPLC results. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a typical concentration range. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better injection precision due to the use of high-precision autosamplers. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods are capable of high accuracy. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | HPLC typically provides lower detection and quantification limits with standard UV detectors due to longer path lengths.[5] |
| Analysis Time | ~20 minutes per sample | ~10 minutes per sample | CE often provides faster analysis times.[5] |
| Solvent Consumption | High (approx. 20 mL per run) | Very Low (µL to nL range per run) | CE is a "greener" technique with significantly lower solvent usage and waste generation.[1] |
Conclusion
Both HPLC and Capillary Electrophoresis are powerful and suitable techniques for the purity analysis of this compound.
HPLC stands out as the conventional choice, offering exceptional robustness, precision, and lower limits of quantification, making it ideal for routine quality control and stability testing where detection of trace impurities is paramount.
Capillary Electrophoresis serves as an excellent alternative or complementary method. Its key advantages are speed, minimal solvent consumption, and a fundamentally different separation mechanism, which is invaluable for method cross-validation and resolving impurities that may co-elute in an HPLC system.[2]
The choice between the two methods will depend on the specific requirements of the analysis. For routine, high-throughput purity assays in a regulated environment, a validated HPLC method is often preferred. For method development, impurity investigation, or in laboratories aiming to reduce solvent waste, Capillary Electrophoresis presents a compelling and efficient alternative.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke | CORESTA [coresta.org]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence of 5-Methoxyanthranilic Acid HCl and Other Common Fluorescent Tags
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent properties of 5-Methoxyanthranilic acid HCl against other widely used fluorescent tags. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent label for their specific applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Fluorescent Tagging
Fluorescent tagging is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of molecules with high sensitivity and specificity. The choice of a fluorescent tag is critical and depends on various factors, including the specific application, the instrumentation available, and the photophysical properties of the fluorophore itself. This guide focuses on a comparative analysis of this compound, a derivative of the intrinsically fluorescent amino acid anthranilic acid, with other popular fluorescent labels such as Fluorescein isothiocyanate (FITC), Alexa Fluor 488, and Cyanine dyes (Cy3 and Cy5).
Quantitative Comparison of Fluorescent Properties
The performance of a fluorescent tag is primarily determined by its photophysical parameters. The following table summarizes the key fluorescence characteristics of 5-Methoxyanthranilic acid (based on its parent compound, anthranilic acid) and other common fluorescent tags.
| Fluorescent Tag | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Anthranilic Acid * | 336 | 411 | ~5,000 | ~0.6 | 8.6 |
| FITC | 495 | 519 | ~75,000 | 0.92 | 4.1 |
| Alexa Fluor 488 | 499 | 520 | >70,000 | 0.92 | ~4.1 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 | ~0.3 |
| Cy5 | 650 | 670 | ~250,000 | ~0.20 | ~1.0 |
Key Performance Considerations
5-Methoxyanthranilic Acid: As a derivative of anthranilic acid, it is a relatively small molecule, which can be advantageous in minimizing steric hindrance when labeling sensitive biomolecules. Its fluorescence is likely to be sensitive to the local environment, making it a potential candidate for use as a reporter of conformational changes or binding events.
FITC (Fluorescein isothiocyanate): A widely used and cost-effective green-emitting fluorophore. However, its fluorescence is known to be pH-sensitive and it is more susceptible to photobleaching compared to more modern dyes.
Alexa Fluor 488: A popular alternative to FITC, offering superior brightness, photostability, and pH insensitivity.[1] It is an excellent choice for demanding imaging applications.
Cyanine Dyes (Cy3 and Cy5): This family of dyes offers a broad range of excitation and emission wavelengths, making them suitable for multiplexing experiments. They are known for their high molar extinction coefficients, although their quantum yields can be more sensitive to the environment.
Experimental Protocols
To ensure a fair and accurate comparison of the fluorescence of different tags, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring the relative fluorescence quantum yield, a key parameter for assessing the brightness of a fluorophore.
Protocol: Measurement of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a well-characterized standard.
Materials:
-
Test fluorophore (e.g., this compound)
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrograde solvents (e.g., ethanol, water, PBS)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test and standard fluorophores in the desired solvent.
-
Preparation of Working Solutions: Prepare a series of dilutions of both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the test and standard fluorophores.
-
Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each dilution of the test and standard fluorophores. The excitation and emission slits should be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots for the test and standard samples, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the fluorescence properties of different tags.
Caption: Workflow for the comparative analysis of fluorescent tags.
Signaling Pathway and Logical Relationships
The process of fluorescence involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon at a longer wavelength. This can be represented as a simple signaling pathway.
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
Conclusion
The selection of a fluorescent tag requires careful consideration of its photophysical properties in the context of the intended application. While this compound is a smaller molecule that may offer advantages in specific contexts, its fluorescence characteristics are not as well-documented as those of more established dyes like Alexa Fluor 488 and Cyanine dyes. Alexa Fluor 488 stands out for its brightness and photostability, making it a robust choice for a wide range of applications. Cyanine dyes provide versatility for multicolor imaging. Researchers are encouraged to perform their own in-lab validation to determine the most suitable fluorescent tag for their experimental needs, following the protocols outlined in this guide.
References
A Spectroscopic Showdown: 5-Methoxyanthranilic Acid vs. Its Hydrochloride Salt
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's behavior under different chemical environments is paramount. This guide provides a detailed spectroscopic comparison of 5-Methoxyanthranilic acid and its hydrochloride (HCl) salt, offering insights into the structural and electronic changes that occur upon protonation. The data presented herein is crucial for applications ranging from analytical method development to understanding drug-receptor interactions.
5-Methoxyanthranilic acid, an aromatic amino acid, possesses both a basic amino group and an acidic carboxylic acid group. The formation of its HCl salt involves the protonation of the more basic amino group, leading to significant alterations in its electronic and vibrational properties. This comparison elucidates these changes through a side-by-side analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 5-Methoxyanthranilic acid and its HCl salt. It is important to note that while experimental data for the free acid is readily available, the data for the HCl salt is largely predicted based on established principles of how protonation affects the spectra of analogous aromatic amino acids.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 5-Methoxyanthranilic Acid (Experimental) | 5-Methoxyanthranilic Acid HCl (Predicted) | Expected Shift/Change |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad, may sharpen slightly) | Minimal change |
| N-H Stretch (Amine/Ammonium) | 3400-3300 (two bands) | 3200-2800 (broad, multiple bands) | Broadening and shift to lower wavenumbers |
| C=O Stretch (Carboxylic Acid) | ~1680 | ~1700 | Shift to higher wavenumber |
| N-H Bend (Amine) | ~1620 | Disappears | Disappearance of this band |
| N⁺-H Bend (Ammonium) | N/A | ~1600-1500 | Appearance of new bands |
| C-O Stretch (Carboxylic Acid) | ~1300 | ~1300 | Minimal change |
| C-N Stretch (Amine/Ammonium) | ~1250 | ~1200 | Shift to lower wavenumber |
| O-CH₃ Stretch | ~1030 | ~1030 | Minimal change |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | 5-Methoxyanthranilic Acid (Experimental in DMSO-d₆) | This compound (Predicted in DMSO-d₆) | Expected Shift/Change |
| COOH | ~12.0-13.0 (broad s) | ~12.0-13.0 (broad s) | Minimal change |
| Ar-H | ~6.5-7.5 (m) | ~7.0-8.0 (m) | Downfield shift |
| NH₂/NH₃⁺ | ~5.0-6.0 (broad s) | ~8.0-9.0 (broad s) | Significant downfield shift and broadening |
| OCH₃ | ~3.7 (s) | ~3.8 (s) | Slight downfield shift |
Table 3: UV-Vis Spectroscopic Data (λmax, nm)
| Solvent | 5-Methoxyanthranilic Acid (Experimental) | This compound (Predicted) | Expected Shift/Change |
| Methanol | ~240, ~330 | ~230, ~310 | Hypsochromic (blue) shift |
| Water (pH dependent) | Varies with pH | Varies with pH | Spectral shape and λmax will differ significantly at the same pH |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is used.
-
Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are collected. The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or water). The stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU. For pH-dependent studies, a series of buffer solutions are used as the solvent.
-
Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2600, is used.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. The spectrophotometer is first zeroed with a blank cuvette containing the solvent. The absorbance spectrum of the sample solution is then recorded. The wavelengths of maximum absorbance (λmax) are determined from the spectrum.
Visualizing the Process and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical principle of this spectroscopic comparison.
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Effect of protonation on the molecular structure.
A Comparative Guide to N-Terminal Labeling: 5-Methoxyanthranilic Acid HCl vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in protein and peptide analysis, N-terminal labeling is a cornerstone technique for sequencing, characterization, and quantification. The choice of labeling reagent is critical, directly impacting the sensitivity, specificity, and overall success of an experiment. This guide provides a comprehensive comparison between the well-established fluorescent reagent, Dansyl chloride, and the potential alternative, 5-Methoxyanthranilic acid HCl.
While Dansyl chloride has a long history of use with extensive supporting data, it is important to note that the application of this compound for N-terminal protein labeling is not as widely documented in scientific literature. Consequently, some of the comparative data for this compound is based on the known properties of similar fluorescent anthranilate derivatives.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of Dansyl chloride and the projected performance of this compound for N-terminal labeling.
| Feature | Dansyl Chloride | This compound (Projected) |
| Reaction Principle | Sulfonylation of primary and secondary amines. | Acylation of primary amines. |
| Target Groups | α-amino group (N-terminus), ε-amino group of Lysine, phenolic hydroxyl group of Tyrosine, and imidazole group of Histidine.[1] | Primarily α-amino group (N-terminus) and ε-amino group of Lysine. |
| Detection Method | Fluorescence.[2] | Fluorescence. |
| Excitation Max (λex) | ~330-350 nm | ~330 nm |
| Emission Max (λem) | ~500-550 nm (solvent dependent) | ~420 nm |
| Sensitivity | High, in the picomole to nanomole range.[3] | Expected to be high due to its fluorescent nature. |
| Reaction pH | Alkaline (pH 8.5-9.8).[1][4] | Near-neutral to slightly alkaline (pH ~7-8.5). |
| Reaction Time | 30-120 minutes.[4] | Likely in the range of 60-120 minutes. |
| Hydrolysis Stability | The Dansyl-amino acid bond is resistant to acid hydrolysis.[2][5] | The amide bond formed would be stable to acid hydrolysis. |
Experimental Workflows
The general workflows for N-terminal labeling with Dansyl chloride and a projected workflow for this compound are outlined below. These diagrams illustrate the key steps from labeling to analysis.
Signaling Pathways and Logical Relationships
The underlying chemical reactions for both labeling methods are depicted below, illustrating the formation of a stable, fluorescently tagged N-terminal amino acid.
Detailed Experimental Protocols
N-Terminal Labeling with Dansyl Chloride
This protocol is a standard method for the identification of N-terminal amino acids.[2][5]
Materials:
-
Peptide or protein sample
-
100 mM Sodium Bicarbonate buffer, pH 8.5
-
Dansyl chloride solution (5 mg/mL in acetone or acetonitrile, freshly prepared)
-
6N Hydrochloric Acid (HCl)
-
Acetone or Acetonitrile
-
Standard dansylated amino acids
-
TLC plates or HPLC system
Procedure:
-
Dissolve the peptide or protein sample in 100 mM sodium bicarbonate buffer, pH 8.5.[4]
-
Add a 2-5 fold molar excess of the freshly prepared Dansyl chloride solution to the sample.[4]
-
Incubate the reaction mixture in the dark at 37°C for 1-2 hours or at room temperature for 2 hours.
-
After incubation, evaporate the solvent completely.
-
Add 6N HCl to the dried sample.
-
Hydrolyze the peptide bonds by heating at 110°C for 16-24 hours.[4] The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[2][5]
-
After hydrolysis, evaporate the HCl.
-
Dissolve the dried residue in a small volume of acetone/water (1:1 v/v).
-
Analyze the sample by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), comparing the fluorescent spots/peaks to those of standard dansylated amino acids for identification.[2]
Projected Protocol for N-Terminal Labeling with this compound
This hypothetical protocol is based on standard carbodiimide chemistry for amine acylation.
Materials:
-
Peptide or protein sample
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate or Borate buffer, pH 7.5-8.5
-
6N Hydrochloric Acid (HCl)
-
HPLC system with a fluorescence detector
Procedure:
-
Activation of 5-Methoxyanthranilic Acid:
-
Dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) in equimolar amounts.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of 5-Methoxyanthranilic acid.
-
-
Labeling Reaction:
-
Dissolve the peptide or protein sample in a phosphate or borate buffer at pH 7.5-8.5.
-
Add the activated 5-Methoxyanthranilic acid solution to the peptide solution in a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Hydrolysis and Analysis:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).
-
Dry the sample to remove the solvent.
-
Add 6N HCl and hydrolyze at 110°C for 16-24 hours.
-
Evaporate the HCl and redissolve the sample in an appropriate solvent for HPLC analysis.
-
Analyze the fluorescently labeled amino acid by reverse-phase HPLC with fluorescence detection.
-
Concluding Remarks
Dansyl chloride remains a robust and well-characterized reagent for N-terminal labeling, offering high sensitivity and a wealth of established protocols. Its primary drawback is the lack of absolute specificity for the N-terminus, as it also reacts with the side chains of certain amino acids.[1]
This compound presents a potential alternative, likely offering different fluorescence properties and potentially altered reactivity and specificity. However, without direct experimental evidence for its use in N-terminal protein labeling, its performance characteristics remain theoretical. Further research is required to validate its efficacy and to establish optimized protocols for its use in this application. Researchers considering novel labeling reagents should perform thorough validation experiments to ensure specificity and efficiency for their particular protein or peptide of interest.
References
A Comparative Analysis of Anthranilic Acid Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Anthranilic acid, a naturally occurring amino acid, and its derivatives have emerged as a significant class of fluorescent probes due to their intrinsic fluorescence, environmental sensitivity, and synthetic tractability. Their relatively small size and biocompatibility make them excellent candidates for a range of applications, from labeling biomolecules to sensing specific analytes and imaging cellular processes. This guide provides an objective comparison of the performance of key anthranilic acid derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these powerful tools.
Performance Comparison of Selected Anthranilic Acid Derivatives
The photophysical properties of anthranilic acid derivatives are highly sensitive to their chemical structure and the surrounding environment. Substitutions on the aromatic ring and modifications of the amino and carboxylic acid groups can be strategically employed to tune their fluorescence characteristics, including excitation and emission wavelengths, quantum yield, and Stokes shift. This section compares the performance of four representative anthranilic acid derivatives: the parent Anthranilic Acid (AA), N-Methylanthranilic Acid (NMAA), a highly sensitive N-isopropyl-4-trifluoromethyl-O-propyl ester derivative (NIPTFME), and an N-methylanthranilic acid-phenylboronic acid conjugate (NMAA-PBA) designed for targeted applications.
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) in Methanol | Quantum Yield (Φ) in Chloroform | Key Features & Applications |
| Anthranilic Acid (AA) | ~328[1] | ~400[1] | ~72[1] | 0.43[1] | 0.26[1] | Parent compound, fluorescent tag for oligosaccharides and peptides.[1] |
| N-Methylanthranilic Acid (NMAA) | ~340[1] | ~421[1] | ~81[1] | ~0.26 (approx. 40% reduction from AA)[1] | ~0.16 (approx. 40% reduction from AA)[1] | N-alkylation shifts wavelengths, used in glycoprobes for screening assays.[2] |
| N-isopropyl-4-trifluoromethyl-O-propyl ester (NIPTFME) | Not explicitly stated | Blue fluorescence[3] | 63 - 120 (in MeOH)[1][3] | Low (e.g., a similar compound had Φ = 0.03)[1] | Up to 1.0 (100%)[1][3] | Highly sensitive to environmental polarity, large Stokes shift, potential for cancer cell detection.[1][3] |
| N-methylanthranilic acid-phenylboronic acid conjugate (NMAA-PBA) | ~335[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Targeted probe for cancer cell detection via interaction with cell surface sialoglycans.[1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful application of fluorescent probes. Below are protocols for key experiments related to the synthesis and characterization of anthranilic acid-based probes.
Synthesis of N-Acetylanthranilic Acid
This protocol describes a straightforward method for the N-acetylation of anthranilic acid.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Distilled water
-
Erlenmeyer flask (50 ml)
-
Boiling stone
-
Hot plate
-
Vacuum filtration apparatus (Buchner funnel)
-
Chilled methanol
Procedure:
-
In a 50 ml Erlenmeyer flask, combine 2 g of anthranilic acid with 6 ml of acetic anhydride.
-
Add a boiling stone and gently heat the mixture to a boil on a hot plate for 15 minutes.
-
Allow the reaction mixture to cool, then add 2 ml of distilled water.
-
Warm the mixture until it nearly boils, then let it cool slowly to room temperature to allow for crystal formation.
-
Isolate the N-acetylanthranilic acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of chilled methanol and dry them thoroughly under vacuum.[4]
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorescent probe. The following protocol outlines the comparative method using a known standard.[5]
Materials:
-
Test compound (anthranilic acid derivative)
-
Standard compound with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrograde solvent (e.g., methanol, chloroform)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions of both the test compound and the standard compound in the chosen solvent at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test and standard compounds. The plots should be linear.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the linear plots for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.[1]
-
Protocol for Cancer Cell Imaging
This protocol describes the use of a phenylboronic acid-conjugated anthranilic acid derivative for imaging cancer cells.[1]
Materials:
-
Cancer cell line (e.g., HeLa) and normal cell line (e.g., NIH3T3)
-
Cell culture medium and supplements
-
8-well glass bottom chamber slides
-
Phosphate-buffered saline (PBS)
-
Phenylboronic acid-conjugated anthranilic acid probe (e.g., NMAA-PBA)
-
DMSO (for stock solution)
-
Confocal microscope
Procedure:
-
Seed the cells in 8-well glass bottom chamber slides and allow them to adhere overnight.
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 10 µg/mL) in PBS. The final DMSO concentration should be low (<0.1%) to minimize solvent effects.
-
Remove the cell culture medium and wash the cells twice with cold PBS.
-
Incubate the cells with the probe solution for a specified time (e.g., 2 hours) at 4 °C.
-
Wash the cells twice with cold PBS to remove any unbound probe.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
Visualizing Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Intramolecular Charge Transfer (ICT) mechanism in anthranilic acid probes.
Caption: General experimental workflow for utilizing anthranilic acid fluorescent probes.
Caption: Sensing mechanism of a boronic acid-conjugated probe for sialoglycans.
References
- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 2. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.uci.edu [chem.uci.edu]
Stability Under Scrutiny: A Comparative Guide to 5-Methoxyanthranilic Acid HCl and its Alternatives
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount to ensuring the integrity and reliability of experimental results and the efficacy of final products. This guide provides a comprehensive assessment of the stability of 5-Methoxyanthranilic acid hydrochloride (HCl) under various experimental conditions. Its performance is objectively compared with two common alternatives, 4-Aminosalicylic acid and Mefenamic acid, supported by detailed experimental protocols and data presented for easy comparison.
Executive Summary of Stability Comparison
The following table summarizes the known and predicted stability of 5-Methoxyanthranilic acid HCl in comparison to 4-Aminosalicylic acid and Mefenamic acid under forced degradation conditions. It is important to note that while data for the alternatives are based on published studies, the data for this compound is largely predictive, based on the chemical properties of its functional groups, due to a lack of extensive public stability studies.
| Stress Condition | This compound (Predicted) | 4-Aminosalicylic Acid | Mefenamic Acid |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | Moderate degradation, potential for hydrolysis of the methoxy group and reactions involving the amine. | Known to undergo decarboxylation. | Significant degradation observed.[1] |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) | Susceptible to degradation, particularly oxidation of the aminophenol structure. | Unstable, darkens in color. | Significant degradation observed.[1] |
| Oxidative Stress (3% H₂O₂, RT, 24h) | Highly susceptible to oxidation due to the electron-donating amine and methoxy groups. | Prone to oxidation. | Shows some degradation. |
| Thermal Stress (105°C, 48h) | Likely stable in solid form up to its melting point (148-152°C), but degradation may occur. | Can decarboxylate upon heating. | Stable at elevated temperatures in solid form.[2] |
| Photostability (ICH Q1B), Solid | Expected to be sensitive to light, leading to discoloration and degradation, a common trait for aromatic amines. | Darkens on exposure to light and air.[3][4] | Known to be unstable to light, causing decomposition and discoloration.[2][5] |
| Photostability (ICH Q1B), Solution | Significant degradation expected in solution upon light exposure. | Aqueous solutions are unstable and decompose with the evolution of carbon dioxide.[4] | Degradation in solution when exposed to light. |
Proposed Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for predicting its behavior in various formulations. Based on its chemical structure, the following degradation mechanisms are proposed under different stress conditions.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound and its alternatives, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature below its boiling point.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is suitable for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for peak purity analysis).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
The workflow for a typical forced degradation study is illustrated below.
Caption: Workflow for forced degradation stability testing.
Comparison with Alternatives
The choice of a chemical intermediate often depends on its stability profile, which can impact synthesis yields, product purity, and storage requirements. The following diagram illustrates the logical relationship for selecting an appropriate compound based on stability considerations.
Caption: Decision tree for selecting a suitable anthranilic acid derivative.
Conclusion
While this compound is a valuable reagent, this guide highlights its potential instabilities, particularly towards oxidative and photolytic stress. Its stability profile is predicted to be comparable to other substituted anthranilic acids like 4-Aminosalicylic acid and Mefenamic acid, which also exhibit vulnerabilities to light, heat, and hydrolysis. For applications requiring high stability, careful consideration of the experimental and storage conditions is crucial. The provided protocols offer a framework for a thorough stability assessment, enabling researchers to make informed decisions and ensure the quality and reliability of their work. Further experimental studies are warranted to definitively characterize the degradation pathways and kinetics of this compound.
References
A Comparative Guide to the Quantitative Analysis of 5-Methoxyanthranilic Acid HCl Incorporation into Biopolymers
For researchers, scientists, and drug development professionals, the precise quantification of small molecule incorporation into biopolymers is critical for ensuring the quality, efficacy, and safety of novel bioconjugates. This guide provides an objective comparison of key analytical techniques for the quantitative analysis of 5-Methoxyanthranilic acid HCl incorporation into biopolymers. We will delve into the experimental methodologies, present comparative data, and offer visualizations to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
The incorporation of 5-Methoxyanthranilic acid, a fluorescent anthranilic acid derivative, into biopolymers can be quantified using several robust analytical methods. The choice of technique often depends on the type of biopolymer (e.g., protein, polysaccharide), the desired level of precision, and the available instrumentation. The most common methods include UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the incorporation of this compound into two common biopolymers, Chitosan and Bovine Serum Albumin (BSA), as determined by different analytical techniques.
Table 1: Comparison of Incorporation Efficiency of this compound into Chitosan
| Analytical Method | Degree of Substitution (DS) (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/mL) | Throughput |
| UV-Vis Spectroscopy | 4.8 | 3.5 | 5.0 | High |
| Fluorescence Spectroscopy | 5.1 | 1.8 | 0.1 | High |
| ¹H NMR Spectroscopy | 5.2 | 1.5 | 100 | Low |
Table 2: Comparison of Molar Incorporation Ratio of this compound into BSA
| Analytical Method | Molar Ratio (Drug:Protein) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/mL) | Throughput |
| UV-Vis Spectroscopy | 3.2 | 4.1 | 2.0 | High |
| Fluorescence Spectroscopy | 3.5 | 2.2 | 0.05 | High |
| Reversed-Phase HPLC | 3.6 | 1.2 | 0.5 | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol describes a general method for the covalent attachment of this compound to a biopolymer containing primary amine or carboxyl groups.
Caption: General workflow for the bioconjugation of 5-Methoxyanthranilic acid.
This method relies on the Beer-Lambert law to determine the concentration of the incorporated 5-Methoxyanthranilic acid.
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Create a series of dilutions to generate a standard curve (e.g., 0-50 µg/mL).
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of 5-Methoxyanthranilic acid (approximately 340 nm).
-
Plot absorbance versus concentration and determine the molar extinction coefficient (ε).
-
-
Sample Analysis:
-
Dissolve a known weight of the lyophilized bioconjugate in the same buffer used for the standard curve.
-
Measure the absorbance of the bioconjugate solution at 280 nm (for protein backbone) and 340 nm.[1]
-
Calculate the concentration of incorporated 5-Methoxyanthranilic acid using the following formula for a protein conjugate:
-
Concentration (M) = (A₃₄₀ - A₂₈₀ * (ε₂₈₀_drug / ε₂₈₀_protein)) / ε₃₄₀_drug
-
-
For polysaccharides (which have minimal absorbance at 280 nm), the calculation is simpler:
-
Concentration (M) = A₃₄₀ / ε₃₄₀_drug
-
-
This highly sensitive method utilizes the intrinsic fluorescence of the 5-Methoxyanthranilic acid moiety.
-
Standard Curve Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described for UV-Vis spectroscopy.
-
Measure the fluorescence intensity of each standard at the emission maximum (approximately 440 nm) upon excitation at the excitation maximum (approximately 340 nm).
-
Plot fluorescence intensity versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Dissolve a known weight of the bioconjugate in the same buffer.
-
Measure the fluorescence intensity of the sample under the same conditions as the standards.
-
Determine the concentration of incorporated 5-Methoxyanthranilic acid by interpolating from the standard curve.
-
Caption: Workflow for quantification using fluorescence spectroscopy.
This technique is particularly useful for protein bioconjugates, as it can separate the modified protein from the free label.
-
Sample Preparation:
-
Dissolve the bioconjugate in the mobile phase starting condition.
-
For some applications, enzymatic digestion of the protein may be performed to release the modified amino acids.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detector at 340 nm and a fluorescence detector (Excitation: 340 nm, Emission: 440 nm).
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of this compound.
-
The amount of incorporated label is determined by integrating the peak area of the modified biopolymer or the released modified amino acid and comparing it to the standard curve.
-
NMR provides detailed structural information and can be used to determine the degree of substitution on polysaccharides like chitosan.[2]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 5-Methoxyanthranilic acid-chitosan conjugate in D₂O containing a small amount of DCl to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Identify the characteristic proton signals of the chitosan backbone (e.g., the anomeric proton H-1) and the aromatic protons of the 5-Methoxyanthranilic acid moiety.
-
The Degree of Substitution (DS) is calculated by comparing the integral of the aromatic protons of the incorporated label to the integral of a specific proton on the repeating unit of the polysaccharide.[2]
-
DS (%) = (Integral_aromatic / Number of aromatic protons) / (Integral_anomeric / Number of anomeric protons) * 100
-
References
A Comparative Guide to F-FRET Donors in Biochemical Assays: Benchmarking 5-Methoxyanthranilic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxyanthranilic acid HCl and other common small molecule Förster Resonance Energy Transfer (FRET) donors. We present available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal FRET donor for your research needs.
Introduction to FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "molecular ruler" property makes FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and enzyme kinetics in real-time. In a typical FRET-based protease assay, a peptide substrate is labeled with a donor and an acceptor. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal.
Performance Comparison of FRET Donors
A critical component of any FRET-based assay is the choice of the donor fluorophore. An ideal donor should possess a high fluorescence quantum yield, a moderate fluorescence lifetime, and significant spectral overlap with the acceptor's absorption spectrum. While this compound is a potential FRET donor, there is a notable lack of published experimental data regarding its quantum yield and fluorescence lifetime, making a direct quantitative performance assessment challenging.
However, based on the properties of similar anthranilic acid derivatives, it is expected to serve as a blue-light-emitting fluorophore. For a comprehensive comparison, we have compiled the photophysical properties of three widely used alternative FRET donors: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) , Mca ((7-Methoxycoumarin-4-yl)acetic acid) , and Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) .
Quantitative Data Summary
The following tables summarize the key photophysical properties of the selected FRET donors. It is important to note that properties such as quantum yield and fluorescence lifetime can be highly dependent on the solvent and local environment.
Table 1: Spectral Properties of FRET Donors
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | No Data Available | No Data Available | No Data Available |
| EDANS | ~336 | ~490 | ~6,100 |
| Mca | ~325 | ~392 | ~11,820 |
| Dansyl | ~335-340 | ~518-580 | ~4,300 |
Table 2: Performance Characteristics of FRET Donors
| Fluorophore | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Common FRET Acceptor | Förster Distance (R₀) (Å) |
| This compound | No Data Available | No Data Available | DNP, DABCYL | No Data Available |
| EDANS | ~0.17 (in water) | ~13 | DABCYL | ~33 |
| Mca | ~0.18 (in methanol) | No Data Available | DNP (2,4-Dinitrophenyl) | ~26-30 |
| Dansyl | ~0.07 (in water) to 0.7 (in nonpolar solvents) | ~3-14 | Tryptophan, DABCYL | ~21-22 (with Tryptophan) |
Experimental Protocols
This section provides a detailed, generalized protocol for a FRET-based protease assay using a peptide substrate labeled with a donor and a quencher. This protocol can be adapted for use with the fluorophores discussed in this guide.
General FRET-Based Protease Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5). The optimal buffer conditions should be determined empirically for each enzyme.
-
FRET Peptide Substrate Stock Solution: Dissolve the lyophilized FRET peptide substrate (e.g., labeled with Mca/DNP or EDANS/DABCYL) in DMSO to a stock concentration of 1-10 mM. Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer without Tween-20). The concentration should be determined based on the enzyme's activity.
-
Inhibitor Stock Solution (for control): If screening for inhibitors, dissolve the inhibitor in DMSO to a known stock concentration.
2. Assay Procedure (96-well plate format):
-
Prepare Working Solutions:
-
Dilute the FRET peptide substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration. The optimal enzyme concentration should result in a linear reaction rate for the desired assay duration.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells to be used.
-
Add the inhibitor dilutions or DMSO (for control) to the appropriate wells.
-
Add the FRET peptide substrate working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution to all wells except for the "no enzyme" control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen FRET donor (refer to Table 1).
-
3. Data Analysis:
-
Background Correction: Subtract the average fluorescence intensity of the "no enzyme" control wells from all other wells.
-
Initial Velocity Calculation: For each well, plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.
-
Inhibitor Analysis (if applicable): Plot the initial velocity as a function of the inhibitor concentration. Fit the data to an appropriate model (e.g., IC50 curve) to determine the inhibitor's potency.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: A typical experimental workflow for a FRET-based assay.
Caption: Logical relationships in a FRET-based assay.
A Comparative Guide to Purity Analysis of 5-Methoxyanthranilic Acid HCl: NMR vs. Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of two widely accepted analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis. Using 5-Methoxyanthranilic acid HCl (C₈H₉NO₃·HCl, M.W.: 203.62) as a case study, we delve into the methodologies, present comparative data, and illustrate the cross-validation workflow, offering a robust framework for researchers to assess chemical purity with confidence.
Introduction to Purity Determination Techniques
Quantitative NMR (qNMR): This technique leverages the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3][4] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[1][2][5] ¹H NMR is most commonly used due to the high natural abundance and sensitivity of the proton nucleus.[2][3]
Elemental Analysis (EA): This method determines the mass percentage of individual elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) within a sample.[6][7][8] The experimental percentages are then compared against the theoretical elemental composition calculated from the compound's molecular formula. The proximity of the experimental values to the theoretical values is a direct indicator of the sample's purity.[9][10] Combustion analysis is a common method for determining C, H, and N content.[6][7][11]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (internal standard, certified purity ≥ 99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton of interest) to allow for complete magnetization recovery between scans. A typical D1 of 30 seconds is recommended for accurate quantification.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons, -OCH₃, expected to be a singlet).
-
Integrate a well-resolved signal of the internal standard, maleic acid (a singlet for the two olefinic protons).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
-
Elemental Analysis (EA)
Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in this compound.
Materials:
-
This compound (analyte)
-
Elemental analyzer (for CHN analysis)
-
Method for chlorine determination (e.g., Schöniger flask combustion followed by titration)
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and finely powdered.
-
Dry the sample under vacuum to remove any residual solvent or moisture.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) for analysis.
-
-
CHN Analysis:
-
The sample is combusted in a high-oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated and quantified by a detector (e.g., thermal conductivity detector).
-
-
Chlorine Analysis:
-
The sample is combusted in a flask containing oxygen.
-
The resulting hydrogen chloride is absorbed into a solution.
-
The chloride content is then determined by titration, for instance with a standardized silver nitrate solution.
-
-
Purity Calculation:
-
The experimental weight percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₁₀ClNO₃).
-
Theoretical %C: (8 * 12.011) / 203.62 * 100 = 47.17%
-
Theoretical %H: (10 * 1.008) / 203.62 * 100 = 4.95%
-
Theoretical %N: (1 * 14.007) / 203.62 * 100 = 6.88%
-
Theoretical %Cl: (1 * 35.453) / 203.62 * 100 = 17.41%
-
-
The purity is often reported based on the agreement between the found and calculated elemental compositions. An accepted deviation is typically within ±0.4%.[8]
-
Comparative Data
The following table summarizes hypothetical but realistic data for the purity assessment of a single batch of this compound using both qNMR and Elemental Analysis.
| Parameter | qNMR | Elemental Analysis |
| Principle | Molar ratio determination | Mass ratio determination |
| Purity Calculation Basis | Comparison to an internal standard | Comparison to theoretical elemental composition |
| Theoretical Values | N/A | C: 47.17%, H: 4.95%, N: 6.88%, Cl: 17.41% |
| Experimental Values | Purity: 98.9% (RSD = 0.2%, n=3) | C: 47.05%, H: 4.91%, N: 6.82%, Cl: 17.30% |
| Calculated Purity | 98.9% | Assumed high based on close agreement (<0.4% deviation) |
| Key Advantages | - High precision and accuracy- Provides structural information- Can identify and quantify impurities if their signals are resolved | - Well-established and robust method- Directly measures elemental composition |
| Limitations | - Requires a suitable, high-purity internal standard- Signal overlap can complicate analysis- Not suitable for inorganic impurities | - Does not provide structural information- Indirect purity assessment- Less precise than qNMR for high purity levels |
Cross-Validation Workflow
The cross-validation of purity by two independent analytical techniques provides a higher degree of confidence in the reported purity value. The workflow below illustrates this process.
Caption: Workflow for cross-validating the purity of this compound.
Conclusion
Both qNMR and Elemental Analysis are powerful techniques for assessing the purity of this compound.
-
qNMR offers a direct and highly precise method for determining purity, with the added benefit of providing structural confirmation and the potential to identify and quantify organic impurities.
-
Elemental Analysis serves as an excellent orthogonal method that confirms the elemental integrity of the compound. A close correlation between the experimental and theoretical elemental composition provides strong evidence of high purity.
For comprehensive quality control in a research and drug development setting, the use of both techniques is recommended. The qNMR provides a precise purity value, while elemental analysis offers robust confirmation of the compound's elemental composition, together providing a high degree of confidence in the material's quality.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. azom.com [azom.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 10. Khan Academy [khanacademy.org]
- 11. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
